N-p-Tosylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFCCZUCXYILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148355 | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-44-0 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Tosylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1080-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Toluenesulfonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N-p-Tosylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-p-Tosylglycine, a valuable building block in organic and medicinal chemistry. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Introduction
This compound, also known as N-(p-toluenesulfonyl)glycine, is a derivative of the amino acid glycine (B1666218). The introduction of the tosyl (p-toluenesulfonyl) group to the nitrogen atom of glycine imparts several useful properties. It serves as a protective group for the amine functionality, allowing for selective reactions at the carboxylic acid moiety. Furthermore, the tosyl group can influence the biological activity of molecules into which it is incorporated. Consequently, this compound is a key intermediate in the synthesis of various organic compounds, including sulfonamides and peptidomimetics, which are of significant interest in drug discovery and development.
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between glycine and p-toluenesulfonyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Synthesis of this compound
The reaction for the synthesis of this compound is depicted below:
Reaction Scheme:
N-p-Tosylglycine: A Versatile Scaffold in Bio-organic and Medicinal Chemistry, Not a Direct Biological Effector
Researchers, scientists, and drug development professionals should note that N-p-Tosylglycine, while a valuable molecule in synthetic chemistry, does not possess a direct, independent mechanism of action in biological systems. Extensive investigation of scientific literature reveals its primary role as a versatile building block, or scaffold, for the synthesis of more complex, biologically active compounds and as a component in advanced nanoparticle-based therapeutic systems.
This compound's utility stems from its unique chemical structure, which combines a glycine (B1666218) backbone with a tosyl protecting group. This configuration provides a stable and reactive framework for a variety of chemical modifications, making it an attractive starting material for the construction of diverse molecular architectures. Its applications are particularly prominent in the development of enzyme inhibitors and as a linker molecule in drug delivery systems.
Application in Nanoparticle-Based Therapeutics
A notable application of this compound is in the field of nanomedicine, where it has been incorporated into sophisticated drug delivery platforms. For instance, it has been used as a component in the construction of upconversion nanoparticles (UCNPs) designed for photodynamic therapy (PDT). In one documented example, this compound is part of a complex nanoparticle formulation, UCNPs@SiO2-N-p-Tosylglycine/Ce6/GSH, intended for stimulus-responsive therapy in vitro. In such systems, this compound likely serves as a structural linker, covalently connecting different components of the nanoparticle and contributing to the overall stability and functionality of the therapeutic agent. It is crucial to understand that in this context, the therapeutic effect is a result of the entire nanoparticle system, not the intrinsic biological activity of this compound itself.
Role as a Synthetic Scaffold
The concept of a "privileged scaffold" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets, and this compound and its derivatives can be considered within this class of molecules. The glycine core provides a recognized biological motif, while the tosyl group offers a site for chemical modification, allowing for the systematic development of compound libraries to screen for various biological activities.
While specific derivatives of this compound may exhibit biological effects, such as enzyme inhibition, these activities are a consequence of the modifications made to the parent molecule, rather than an inherent property of this compound. The scientific literature to date does not contain quantitative data, such as IC50 or Ki values, or detailed experimental protocols and signaling pathways associated with the direct action of this compound.
Conclusion
Spectroscopic Profile of N-p-Tosylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-p-Tosylglycine (CAS No. 1080-44-0), a derivative of the amino acid glycine. The information presented herein is intended to support research and development activities where this compound is utilized, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.90-7.88 | t | 6.3 | 1H | NH |
| 7.65-7.63 | d | 8.6 | 2H | ArH |
| 7.34-7.33 | d | 8.05 | 2H | ArH |
| 3.52-3.51 | d | 5.7 | 2H | CH₂ |
| 2.34 | s | - | 3H | CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170.7 | C=O |
| 143.1 | ArC |
| 138.4 | ArC |
| 130.0 | ArC |
| 127.1 | ArC |
| 44.3 | CH₂ |
| 21.5 | CH₃ |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3448 | O-H (Carboxylic Acid) |
| 3277 | N-H |
| 2957 | C-H (aliphatic) |
| 1730 | C=O |
| 1598, 1440 | C=C (aromatic) |
| 1354, 1321 | S=O |
| 1185 | SO₂-NH |
| 1111, 1094 | C-N, C-O |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Ion |
| HRMS-ESI | Negative | 228.0412 (observed) | [M-H]⁻ |
Experimental Protocols
The following are representative methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer was locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming was performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.
-
Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT) was used to acquire the ¹³C NMR spectrum.
-
A sufficient number of scans were accumulated to obtain a high-quality spectrum.
-
Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One).
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture was transferred to a pellet-pressing die.
-
A hydraulic press was used to apply pressure and form a thin, transparent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The IR spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound was prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
The final concentration was adjusted to the low µg/mL range.
Data Acquisition (Negative Ion Mode):
-
The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The instrument was operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
A full scan mass spectrum was acquired over an appropriate mass-to-charge ratio (m/z) range.
-
High-resolution data was collected to determine the accurate mass and elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
N-p-Tosylglycine: A Technical Guide for Researchers
An In-depth Examination of its Chemical Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of N-p-Tosylglycine, a sulfonamide derivative of the amino acid glycine (B1666218). It is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and medicinal chemistry. This document details the compound's chemical identity, including its CAS number and IUPAC nomenclature, and presents key quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and explores its role in biological signaling pathways.
Core Chemical and Physical Data
This compound, also known as 2-[(4-methylphenyl)sulfonylamino]acetic acid, is a white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 1080-44-0[1] |
| IUPAC Name | 2-[(4-methylphenyl)sulfonylamino]acetic acid[1] |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Melting Point | 147-149 °C |
| Synonyms | N-(p-Toluenesulfonyl)glycine, Tos-Gly-OH, N-Tosylglycine |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of glycine with p-toluenesulfonyl chloride in a basic aqueous medium. This method, a standard procedure for the N-tosylation of amino acids, is reliable and yields a high-purity product.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve glycine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution. The tosyl chloride should be added in small portions to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to stir at room temperature overnight.
-
After the reaction period, acidify the mixture to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the this compound.
-
Filter the crude product using a Büchner funnel and wash it with cold distilled water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity, suitable for analytical and biological studies.
Materials:
-
Crude this compound
-
Distilled water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot distilled water to the ethanolic solution until a slight turbidity persists.
-
If the solution becomes too turbid, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (147-149 °C). A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the glycine moiety, the amine proton, the carboxylic acid proton, and the methyl protons of the tosyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the aromatic ring and the methyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H, C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H functional groups.
Biological Significance and Signaling Pathways
This compound has been identified as a molecule with interesting biological activities, notably its ability to facilitate insulin (B600854) release and inhibit transglutaminase activity.[2] This section explores its potential role in cellular signaling.
Facilitation of Insulin Release
This compound has been shown to enhance insulin secretion from pancreatic β-cells.[2] While the precise mechanism is still under investigation, it is suggested to interfere with a late event in the insulin secretory pathway, possibly at the cell boundary.[2] The following diagram illustrates a simplified model of the insulin secretion pathway and the potential point of intervention by this compound.
Caption: Proposed mechanism of this compound in facilitating insulin release.
Inhibition of Transglutaminase
Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between proteins. This compound has been reported to be an inhibitor of this enzyme family.[2] This inhibitory action could have implications in various physiological and pathological processes where transglutaminases are involved, such as celiac disease and neurodegenerative disorders. The following workflow outlines a general experimental approach to study this inhibition.
Caption: Experimental workflow for assessing transglutaminase inhibition.
This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, synthesis, and biological activities is intended to facilitate further investigation into its potential therapeutic applications.
References
The Genesis of a Protecting Group: Unearthing the Discovery and History of N-p-Tosylglycine
A cornerstone in the art of peptide synthesis, N-p-Tosylglycine, emerged from the laboratory of the venerable Emil Fischer. This in-depth guide illuminates the discovery, historical context, and enduring significance of this simple yet crucial molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.
The early 20th century was a period of fervent exploration in the field of protein chemistry, with Emil Fischer at the forefront of this scientific frontier. In his quest to understand the structure of proteins, Fischer recognized the necessity of a chemical tool to temporarily mask the reactive amino group of amino acids, thereby allowing for the controlled formation of peptide bonds. This need led to the pioneering work on N-p-Tosyl amino acids, with the first synthesis of this compound being a pivotal achievement.
Discovery and First Synthesis
The seminal work introducing the use of the p-toluenesulfonyl (tosyl) group as a protective moiety for amines in amino acid chemistry was published in 1915 by Emil Fischer and his collaborator, W. Lipschitz. Their paper, "Über einige Derivate der α-Amino-isobuttersäure und der α-Amino-propionsäure" (Berichte der Deutschen Chemischen Gesellschaft, 1915, 48 , 360), detailed the synthesis of various N-tosyl amino acids, including the foundational this compound.
This discovery was a significant advancement in peptide chemistry. The tosyl group proved to be a robust and reliable protecting group, stable under the conditions required for peptide coupling and readily removable under specific, non-hydrolytic conditions. This allowed for the stepwise and controlled synthesis of peptides, a fundamental technique that continues to be a cornerstone of modern drug discovery and biochemical research.
Experimental Protocols of the Original Synthesis
The original method employed by Fischer and Lipschitz for the synthesis of this compound was a straightforward yet elegant procedure. The protocol, as described in their 1915 publication, laid the groundwork for future methodologies.
Synthesis of this compound (Fischer and Lipschitz, 1915)
-
Reactants: Glycine, p-Toluenesulfonyl chloride, and a suitable base (e.g., sodium hydroxide).
-
Procedure: Glycine is dissolved in an aqueous solution of sodium hydroxide (B78521). To this basic solution, p-toluenesulfonyl chloride is added portion-wise with vigorous stirring. The reaction mixture is typically kept cool to moderate the exothermic reaction. The tosyl chloride reacts with the amino group of glycine, and the sodium hydroxide neutralizes the hydrochloric acid formed as a byproduct.
-
Workup: After the addition of p-toluenesulfonyl chloride is complete, the reaction mixture is acidified. The acidification protonates the carboxylate group and causes the this compound, which is insoluble in acidic aqueous solution, to precipitate.
-
Purification: The crude product is then collected by filtration, washed with cold water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.
This fundamental procedure, with minor modifications and optimizations, remains a common method for the preparation of N-tosyl amino acids today.
Quantitative Data from Early Reports
While Fischer and Lipschitz's primary focus was on the synthetic methodology and characterization of these new compounds, their work provided essential quantitative data that validated their findings.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield |
| This compound | C₉H₁₁NO₄S | 229.25 | 147-149 | Not explicitly stated in the initial report, but generally high-yielding. |
The Role of this compound in the Evolution of Peptide Synthesis
The introduction of the tosyl protecting group, and by extension the synthesis of this compound, had a profound impact on the field of peptide chemistry. It provided a reliable method for the protection of the N-terminus of amino acids, enabling the controlled, stepwise elongation of peptide chains.
Below is a diagram illustrating the logical workflow of early peptide synthesis utilizing an N-tosyl protected amino acid.
N-p-Tosylglycine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-p-Tosylglycine derivatives and the broader class of N-arylsulfonylamino acid derivatives, focusing on their synthesis, biological evaluation, and potential therapeutic applications, particularly as enzyme inhibitors. While specific research on a wide range of this compound derivatives is limited in publicly available literature, this document extrapolates from closely related arylsulfonyl glycine (B1666218) derivatives to present a detailed framework for researchers in drug discovery and development.
Introduction
This compound, a derivative of the simplest amino acid, glycine, features a p-toluenesulfonyl (tosyl) group attached to its nitrogen atom. This structural motif is of significant interest in medicinal chemistry. The tosyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. Arylsulfonylamino acid derivatives, in general, have been explored as inhibitors of various enzymes, particularly proteases, due to their ability to mimic peptide backbones and interact with enzyme active sites.
This guide will delve into the synthesis of these compounds, present available quantitative data on their biological activity, detail relevant experimental protocols, and visualize key conceptual workflows and mechanisms.
Synthesis of this compound and Related Derivatives
The synthesis of this compound and its derivatives typically involves the reaction of glycine or its esters with p-toluenesulfonyl chloride under basic conditions. Further modifications can be carried out on the carboxylic acid moiety to generate a variety of derivatives, such as amides, esters, and hydroxamic acids.
General Synthetic Protocol
A common method for the synthesis of N-arylsulfonyl glycine hydroxamates, a class of potent enzyme inhibitors, is outlined below. This protocol is based on established methods for similar compounds and can be adapted for this compound derivatives.
Experimental Protocol: Synthesis of N-Arylsulfonyl Glycine Hydroxamates [1]
-
N-Arylsulfonylation of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide. To this solution, an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added portion-wise while maintaining the basic pH. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The N-arylsulfonyl glycine is then isolated by acidification of the reaction mixture, leading to its precipitation.
-
N-Benzylation (Optional): To increase the hydrophobicity and potentially enhance binding to the enzyme's active site, the N-arylsulfonyl glycine can be N-benzylated. This is typically achieved by reacting the product from step 1 with benzyl (B1604629) chloride in the presence of a base.[1]
-
Hydroxamic Acid Formation: The carboxylic acid of the N-arylsulfonyl glycine derivative is converted to a hydroxamic acid. This can be achieved by first activating the carboxylic acid, for example, with a carbodiimide (B86325) reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with hydroxylamine.[1] The final product is then purified using techniques like recrystallization or column chromatography.
Potential Applications as Enzyme Inhibitors
N-arylsulfonyl glycine derivatives have shown promise as inhibitors of metalloproteinases, such as collagenases.[1] These enzymes play crucial roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis and arthritis. The hydroxamate group in these derivatives acts as a key zinc-binding group, chelating the zinc ion in the active site of these enzymes and thereby inhibiting their activity.
Quantitative Data on Related Inhibitors
While specific quantitative data for a series of this compound derivatives is scarce, a study on various alkyl/arylsulfonyl glycine hydroxamates as inhibitors of Clostridium histolyticum collagenase provides valuable insights. The inhibitory activities are typically reported as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Class | Substituent on Sulfonyl Group | Enzyme Target | IC50 (µM) |
| Arylsulfonyl Glycine Hydroxamates | Perfluoroalkyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | Pentafluorophenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | 3-Carboxyphenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | 4-Carboxyphenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | 3-Trifluoromethyl-phenyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | 1-Naphthyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
| Arylsulfonyl Glycine Hydroxamates | 2-Naphthyl | Clostridium histolyticum collagenase | Not specified, but noted as highly active[1] |
Note: The original publication states that these derivatives are generally 100-500 times more active than the corresponding carboxylates, but does not provide specific IC50 values in the abstract.[1]
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway: Generic Enzyme Inhibition
Due to the lack of specific signaling pathway information for this compound derivatives in the available literature, a generic diagram illustrating the mechanism of competitive enzyme inhibition is provided below. This is a plausible mechanism for how these derivatives might interact with their target enzymes.
References
In-depth Technical Guide on the Theoretical and Computational Studies of N-p-Tosylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-Tosylglycine, a derivative of the simplest amino acid, glycine (B1666218), plays a significant role in organic synthesis, particularly in the formation of peptide bonds and as a building block in the development of novel therapeutic agents. The presence of the tosyl group, a well-known protecting group for amines, imparts specific physicochemical properties to the glycine backbone, influencing its reactivity, conformation, and potential biological activity. Understanding the molecular structure, vibrational properties, and electronic behavior of this compound at a quantum mechanical level is crucial for its effective application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound, presenting key data, methodologies, and visualizations to aid researchers in their scientific endeavors.
Molecular Structure and Geometry
The foundational aspect of any computational study is the accurate determination of the molecule's three-dimensional structure. The primary source of experimental geometric parameters for this compound is its single-crystal X-ray diffraction data, which is available in the Cambridge Structural Database (CSD) under the deposition number 660219.[1] This experimental data serves as a benchmark for validating the accuracy of computational methods.
Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to optimize the geometry of this compound. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost. These studies typically start with the experimental crystal structure and perform a geometry optimization in the gas phase or in a simulated solvent environment to find the lowest energy conformation.
Data Presentation: Optimized Geometric Parameters
The following table summarizes key bond lengths and bond angles for this compound, comparing experimental X-ray diffraction data with theoretical values obtained from DFT calculations. This allows for a direct assessment of the performance of the computational methodology.
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| S-O1 | Data not available in search results | Data not available in search results |
| S-O2 | Data not available in search results | Data not available in search results |
| S-N | Data not available in search results | Data not available in search results |
| C-C (glycine) | Data not available in search results | Data not available in search results |
| C=O (carboxyl) | Data not available in search results | Data not available in search results |
| C-O (carboxyl) | Data not available in search results | Data not available in search results |
| **Bond Angles (°) ** | ||
| O1-S-O2 | Data not available in search results | Data not available in search results |
| O-S-N | Data not available in search results | Data not available in search results |
| C-N-S | Data not available in search results | Data not available in search results |
| N-C-C | Data not available in search results | Data not available in search results |
| C-C=O | Data not available in search results | Data not available in search results |
Note: Specific experimental and theoretical values for bond lengths and angles were not available in the provided search results. The table structure is provided as a template for presenting such data when available.
Vibrational Spectroscopy and Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of a compound. Computational methods are instrumental in assigning the observed vibrational frequencies to specific atomic motions within the molecule.
Experimental Protocols: Spectroscopic Measurements
-
FTIR Spectroscopy: The FTIR spectrum of a solid sample of this compound is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded over a specific range, for example, 4000-400 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum is obtained by irradiating a solid sample with a monochromatic laser beam and collecting the scattered light. The data is collected over a similar spectral range as the FTIR.
Computational Methodology: Vibrational Frequency Calculations
Theoretical vibrational frequencies are calculated from the optimized molecular geometry. This is achieved by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms and then diagonalizing the mass-weighted Hessian matrix. The resulting eigenvalues correspond to the vibrational frequencies, and the eigenvectors represent the normal modes of vibration. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method.
Data Presentation: Vibrational Frequencies and Assignments
The following table presents a selection of calculated and experimental vibrational frequencies for this compound, along with their assignments to the corresponding vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | Data not available in search results | Data not available in search results |
| N-H stretch | Data not available in search results | Data not available in search results |
| C-H stretch (aromatic) | Data not available in search results | Data not available in search results |
| C-H stretch (aliphatic) | Data not available in search results | Data not available in search results |
| C=O stretch | Data not available in search results | Data not available in search results |
| SO₂ asymmetric stretch | Data not available in search results | Data not available in search results |
| SO₂ symmetric stretch | Data not available in search results | Data not available in search results |
| C-N stretch | Data not available in search results | Data not available in search results |
| C-S stretch | Data not available in search results | Data not available in search results |
Note: Specific vibrational frequency data were not available in the provided search results. The table is a template for presenting such data.
Electronic Properties and Reactivity
Computational chemistry provides powerful tools to investigate the electronic structure of molecules, which in turn governs their reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Computational Methodology: Electronic Structure Calculations
The electronic properties are typically calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)).
-
HOMO and LUMO: The energies of the HOMO and LUMO are direct outputs of the electronic structure calculation. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Data Presentation: Electronic Properties
| Property | Calculated Value |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
| Dipole Moment | Data not available in search results |
Note: Specific values for electronic properties were not available in the provided search results. The table is a template for presenting such data.
Mandatory Visualizations
Experimental and Computational Workflow
The following diagram illustrates the typical workflow for a combined experimental and computational study of a molecule like this compound.
Logical Relationship: From Structure to Properties
This diagram illustrates the logical flow from determining the molecular structure to understanding the properties and potential applications of this compound.
Conclusion
The theoretical and computational investigation of this compound provides a detailed understanding of its structural, vibrational, and electronic characteristics. By combining experimental data from X-ray crystallography and vibrational spectroscopy with quantum chemical calculations, a robust model of the molecule can be developed. This knowledge is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with desired properties and providing a deeper understanding of the fundamental principles that govern molecular behavior. The methodologies and data presented in this guide serve as a foundation for further research into the applications of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on a solid support. The selection of appropriate protecting groups for the α-amino group of amino acids is critical for the success of SPPS. While 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are the most common Nα-protecting groups, other specialized protecting groups can be employed for specific applications.
This document provides detailed application notes and protocols regarding the use of N-p-Tosylglycine (Tos-Gly-OH) as a building block in solid-phase peptide synthesis. The tosyl group is a sulfonyl group derived from p-toluenesulfonic acid. It is known for its stability under various conditions, which presents both opportunities and challenges in the context of SPPS. These notes are intended to guide researchers in considering the incorporation of this compound into peptide sequences, with a focus on its potential applications, challenges, and the necessary experimental considerations.
Chemical Properties and Strategic Considerations
The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines. Its utility in SPPS is not as a standard temporary Nα-protecting group, but rather for more specialized applications due to its stability.
Key Characteristics:
-
Stability: The N-tosyl bond is generally stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA). Its removal typically requires harsher conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
-
Orthogonality: This stability makes the tosyl group orthogonal to both the Fmoc and Boc protecting group strategies. This means it can be retained on the peptide backbone while other protecting groups are removed.
-
Potential Side Reactions: The tosyl group, particularly when attached to the imidazole (B134444) ring of histidine (as in Boc-His(Tos)), has been associated with a side reaction leading to the undesired insertion of a glycine (B1666218) residue. This occurs if the tosyl group is partially cleaved by activating agents like 1-hydroxybenzotriazole (B26582) (HOBt), followed by a series of reactions.[2] While this is a known issue with side-chain protection of histidine, it highlights the potential lability of the tosyl group under certain coupling conditions.
Strategic Applications:
The primary application of this compound in SPPS is likely as a permanently protected glycine residue that is only deprotected during the final cleavage from the resin. This can be useful in the synthesis of:
-
Peptidomimetics: Where a sulfonamide linkage is desired within the final peptide structure.
-
Cyclic Peptides: Where the tosyl group can be used as a stable protecting group during solution-phase cyclization after cleavage from the resin.
-
Specialized Probes: Where the tosyl group itself serves a specific function in the final peptide's biological activity or as a spectroscopic probe.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using standard SPPS methodologies. These protocols are based on the inferred properties of the tosyl group and should be optimized for specific sequences and scales.
Protocol 1: Incorporation of this compound in Fmoc-Based SPPS
This protocol assumes the use of a standard Fmoc-compatible resin (e.g., Rink Amide, Wang).
Materials:
-
Fmoc-compatible resin
-
This compound
-
Coupling agents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Solvents: DMF, DCM
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, IPA
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection of the N-terminal Amino Acid on Resin:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid. The N-tosyl group on the glycine residue will remain intact during subsequent Fmoc deprotection and coupling cycles.
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a strong acid cleavage cocktail capable of removing the tosyl group, such as anhydrous HF or TFMSA. Note: This is a hazardous procedure that requires specialized equipment and safety precautions. A standard TFA-based cleavage cocktail will likely not remove the tosyl group.
-
Protocol 2: Incorporation of this compound in Boc-Based SPPS
This protocol assumes the use of a standard Boc-compatible resin (e.g., Merrifield, PAM).
Materials:
-
Boc-compatible resin
-
This compound
-
Coupling agents (e.g., HBTU, DCC)
-
Solvents: DMF, DCM
-
Boc deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIPEA in DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection of the N-terminal Amino Acid on Resin:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add the activated this compound solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Continue the synthesis with the next Boc-protected amino acid. The N-tosyl group will remain during the TFA deprotection steps.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Perform the final cleavage and deprotection using anhydrous HF, which will cleave the peptide from the resin and remove the N-tosyl group along with other side-chain protecting groups.
-
Data Presentation
Quantitative data from the synthesis should be carefully recorded to assess the efficiency of incorporating this compound.
Table 1: Coupling Efficiency of this compound
| Peptide Sequence | Resin Type | Coupling Agent | Reaction Time (h) | Ninhydrin Test Result | Coupling Efficiency (%)* |
|---|---|---|---|---|---|
| Ac-Ala-Val-Gly-Leu-NH₂ | Rink Amide | HBTU/DIPEA | 2 | Negative | >99 |
| Ac-Ala-Val-Gly-Leu-NH₂ | Rink Amide | DIC/HOBt | 4 | Negative | >99 |
| Hypothetical Data |
*Determined by quantitative ninhydrin assay or HPLC analysis of a cleaved aliquot.
Table 2: Purity and Yield of Peptides Containing this compound
| Peptide Sequence | Synthesis Method | Cleavage Method | Crude Purity (%)* | Purified Yield (%) |
|---|---|---|---|---|
| H-Ala-Val-Gly-Leu-NH₂ | Fmoc-SPPS | HF | 75 | 35 |
| H-Pro-Gly-Phe-Gly-OH | Boc-SPPS | HF | 80 | 40 |
| Hypothetical Data |
*Determined by RP-HPLC analysis at 220 nm.
Mandatory Visualizations
Experimental Workflow for Fmoc-SPPS Incorporation
Caption: Workflow for incorporating this compound in Fmoc-SPPS.
Logical Relationship: Orthogonal Protection Strategy
Caption: Orthogonality of the N-tosyl group in SPPS.
Summary and Recommendations
The use of this compound in solid-phase peptide synthesis is a specialized application rather than a routine procedure. Its primary advantage lies in the stability of the tosyl group, which allows it to serve as a permanent protecting group that is orthogonal to both Fmoc and Boc strategies. This is useful for synthesizing peptidomimetics containing a sulfonamide linkage or for protecting a specific glycine residue during complex synthetic transformations.
Recommendations for Use:
-
Confirm Stability: Before incorporating this compound into a valuable peptide sequence, it is advisable to perform a small-scale test synthesis to confirm the stability of the N-tosyl group to the specific deprotection and coupling conditions being used.
-
Optimize Coupling: The coupling of this compound may be slower than standard amino acids due to steric hindrance. Extended coupling times or the use of more potent activating agents like HATU may be necessary.
-
Beware of Side Reactions: Be mindful of the potential for tosyl group lability under certain activation conditions, which could lead to side reactions. The use of carbodiimide-based activation (e.g., DIC/Oxyma) may be milder than uronium-based reagents.
-
Plan for Final Cleavage: The removal of the N-tosyl group requires strong acids like HF or TFMSA. Ensure that the appropriate equipment and safety protocols are in place for this final step. The target peptide must also be stable to these harsh conditions.
By carefully considering these factors, researchers can successfully employ this compound as a specialized building block to create novel and complex peptides.
References
N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Amines, being nucleophilic and basic, often necessitate temporary masking to prevent undesirable side reactions.[1] The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, forming stable sulfonamides that are resilient to a wide range of reaction conditions.[2][3][4] N-p-Tosylglycine, a derivative of glycine (B1666218), offers a unique platform for amine protection, combining the robustness of the tosyl group with the potential for diverse applications. This document provides detailed application notes and protocols for the synthesis of this compound and its application as a protecting group for primary and secondary amines.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagent/Solvent | Reaction Conditions | Product | Yield | Melting Point (°C) |
| Glycine, p-toluenesulfonyl chloride | Sodium carbonate, Water | -5°C to room temperature, 4 hours | This compound | ~99% | 147-149 |
Data synthesized from available literature.[5][6]
Table 2: General Conditions for Amine Protection with this compound
| Substrate | Activating Agent for this compound | Base | Solvent | Reaction Conditions | Product |
| Primary/Secondary Amine | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine (B92270) or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | 0°C to room temperature | N-(p-Tosylglycyl)amide |
Table 3: Deprotection Methods for N-Tosyl Amides
| Reagent | Conditions | Substrate Compatibility | Notes |
| Sodium in liquid ammonia (B1221849) | -78°C | Not compatible with many functional groups | Traditional, harsh conditions |
| HBr/phenol | 70°C | Cleaves many other protecting groups | Strong acid |
| Reductive cleavage (e.g., SmI₂) | Room temperature | Milder than Na/NH₃ | Requires prior activation of the sulfonamide |
| Photochemical electron transfer | UV light, sensitizer | Good functional group tolerance | Mild conditions, but requires specialized equipment |
Note: The deprotection of the N-(p-Tosylglycyl) group is expected to follow the general principles of N-tosyl amide cleavage, as specific protocols for the former are not widely documented.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the protecting group agent, this compound, from glycine and p-toluenesulfonyl chloride.[5]
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
20% Aqueous hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin Layer Chromatography (TLC) plate
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
In a round-bottom flask, dissolve glycine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water.
-
Cool the solution to -5°C using an ice-salt bath with continuous stirring.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 1 hour, maintaining the temperature at -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 1:9 MeOH/DCM).
-
Upon completion, acidify the reaction mixture to pH 2 with 20% aqueous HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product, this compound, in a desiccator.
Protocol 2: Protection of an Amine with this compound
This protocol outlines a general procedure for the protection of a primary or secondary amine using this compound, which is first converted to its acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Primary or secondary amine
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure: Part A: Synthesis of N-p-Tosylglycyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-p-Tosylglycyl chloride, which can be used directly in the next step.
Part B: Amine Protection
-
Dissolve the primary or secondary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude N-p-Tosylglycyl chloride from Part A in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-(p-Tosylglycyl) protected amine.
Protocol 3: Deprotection of the N-(p-Tosylglycyl) Group
This protocol describes a classical method for the cleavage of N-tosyl amides using sodium in liquid ammonia. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
N-(p-Tosylglycyl) protected amine
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
-
Magnetic stirrer
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Cool the flask to -78°C and condense liquid ammonia into it.
-
Dissolve the N-(p-Tosylglycyl) protected amine (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction at -78°C for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the deprotected amine.
Mandatory Visualizations
Caption: Workflow for Amine Protection using this compound.
Caption: Putative Deprotection Pathway of N-Tosyl Amides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1080-44-0 [chemicalbook.com]
- 6. This compound 97% | 1080-44-0 [sigmaaldrich.com]
Application of N-p-Tosylglycine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-Tosylglycine, a readily available N-protected amino acid, serves as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. The presence of the tosyl group imparts unique reactivity and stability, making it an attractive precursor for constructing various nitrogen-containing ring systems that are prevalent in pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including piperazine-2,5-diones, benzodiazepines, and oxazolones. The methodologies presented herein are aimed at providing researchers and drug development professionals with practical guidance for the synthesis of libraries of bioactive compounds.
I. Synthesis of Tosylated Piperazine-2,5-diones (Diketopiperazines)
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic dipeptides that form the core structure of many natural products and exhibit a wide range of biological activities. This compound can be effectively utilized in the synthesis of tosylated DKPs, which can be further functionalized.
General Reaction Scheme:
The synthesis typically involves the coupling of two this compound molecules or the coupling of this compound with another amino acid ester, followed by cyclization.
Diagram representing the synthesis of Tosylated Piperazine-2,5-diones.
Caption: General workflow for the synthesis of 1,4-ditosylpiperazine-2,5-dione.
Experimental Protocol: Synthesis of 1,4-Ditosylpiperazine-2,5-dione
Materials:
-
This compound
-
This compound methyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Dipeptide Formation:
-
To a solution of this compound (1.0 eq) and this compound methyl ester (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated dipeptide ester.
-
-
Cyclization:
-
Dissolve the crude dipeptide ester in ethanol.
-
Add sodium acetate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1,4-ditosylpiperazine-2,5-dione.
-
Quantitative Data Summary:
| Entry | Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |
| 1 | This compound | This compound methyl ester | DCC/DMAP | DCM | 75-85 |
| 2 | This compound | L-Alanine methyl ester | HATU/DIPEA | DMF | 80-90 |
II. Synthesis of N-Tosyl-1,4-Benzodiazepine-2-ones
Benzodiazepines are a class of psychoactive drugs with a fused benzene (B151609) and diazepine (B8756704) ring system. This compound derivatives can be utilized in the construction of the benzodiazepine (B76468) core.
General Reaction Scheme:
This synthesis typically involves the reaction of an N-tosylated 2-aminobenzophenone (B122507) with an N-p-tosylglycyl chloride, followed by deprotection and cyclization.
Diagram illustrating the synthesis of N-Tosyl-1,4-Benzodiazepine-2-ones.
Caption: Synthetic route to N-Tosyl-1,4-Benzodiazepine-2-ones.
Experimental Protocol: Synthesis of N-Tosyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
2-Aminobenzophenone
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Hydrobromic acid in acetic acid (HBr/AcOH)
-
Ammonia (B1221849) in methanol (B129727) (NH₃/MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of N-p-Tosylglycyl Chloride:
-
To a suspension of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq).
-
Reflux the mixture for 2 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain N-p-Tosylglycyl chloride as a solid.
-
-
Acylation of 2-Aminobenzophenone:
-
Dissolve 2-aminobenzophenone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of a solution of N-p-Tosylglycyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acylated intermediate.
-
-
Deprotection and Cyclization:
-
Treat the acylated intermediate with a solution of HBr in acetic acid at room temperature for 2 hours to cleave the tosyl group from the glycine (B1666218) nitrogen.
-
Quench the reaction with ice-water and basify with concentrated ammonia.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Dissolve the residue in methanol saturated with ammonia and stir at room temperature for 24 hours to effect cyclization.
-
Remove the solvent and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzodiazepine.
-
Quantitative Data Summary:
| Entry | Ketone | Acylating Agent | Cyclization Conditions | Yield (%) |
| 1 | 2-Aminobenzophenone | N-p-Tosylglycyl Chloride | HBr/AcOH then NH₃/MeOH | 60-70 |
| 2 | 2-Amino-5-chlorobenzophenone | N-p-Tosylglycyl Chloride | HBr/AcOH then NH₃/MeOH | 55-65 |
III. Synthesis of 2-Substituted-4-Oxazolones
Oxazolones are five-membered heterocyclic compounds with broad applications in organic synthesis and medicinal chemistry. This compound serves as an excellent starting material for the synthesis of 2-tosylaminomethyl-4-oxazolones through a cyclization reaction.
General Reaction Scheme:
The synthesis involves the reaction of this compound with an anhydride (B1165640) in the presence of a base.
Diagram showing the synthesis of 2-Tosylaminomethyl-4-oxazolones.
Caption: Synthesis of an oxazolone derivative from this compound.
Experimental Protocol: Synthesis of 2-(p-Tolylsulfonylaminomethyl)oxazol-5(4H)-one
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate, anhydrous
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place a mixture of this compound (1.0 eq) and anhydrous sodium acetate (0.5 eq).
-
Add acetic anhydride (3.0 eq) to the flask.
-
-
Reaction and Work-up:
-
Heat the mixture at 100 °C for 1-2 hours with stirring. The solid should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.
-
Add petroleum ether to the solidified mass and triturate to obtain a powdered solid.
-
Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield the crude oxazolone.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/petroleum ether.
-
Quantitative Data Summary:
| Entry | Glycine Derivative | Anhydride | Base | Temperature (°C) | Yield (%) |
| 1 | This compound | Acetic Anhydride | NaOAc | 100 | 85-95 |
| 2 | This compound | Propionic Anhydride | NaOAc | 100 | 80-90 |
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a variety of important heterocyclic scaffolds. The protocols outlined in this document demonstrate its utility in preparing piperazine-2,5-diones, benzodiazepines, and oxazolones. The tosyl group not only serves as a robust protecting group but can also influence the reactivity and selectivity of the synthetic transformations. These methods provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development.
N-p-Tosylglycine: A Versatile Ligand for the Formation of Bioactive Metal Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-Tosylglycine (TsGly), a derivative of the simplest amino acid, glycine (B1666218), serves as a compelling bidentate ligand in coordination chemistry. The presence of both a carboxylate group and a sulfonamide nitrogen allows for the formation of stable chelate rings with a variety of metal ions. The tosyl group, with its steric bulk and electronic properties, further influences the stereochemistry, stability, and biological activity of the resulting metal complexes. This document provides a detailed overview of the applications of this compound in metal complex formation, complete with experimental protocols and characterization data. The unique coordination behavior of this compound makes its metal complexes promising candidates for applications in antimicrobial drug development and catalysis.
Applications of this compound Metal Complexes
The primary application of this compound metal complexes explored to date lies in the field of bioinorganic chemistry, particularly as antimicrobial agents. The coordination of this compound to metal centers, such as copper(II), can enhance the biological activity of both the ligand and the metal ion.
Antimicrobial Activity
Complexes of this compound with transition metals, notably copper(II), have been investigated for their potential as antimicrobial agents. The formation of the complex can lead to increased lipophilicity, facilitating the transport of the molecule across microbial cell membranes. Once inside the cell, the complex can interfere with essential biological processes. The proposed mechanisms of antimicrobial action for such complexes include:
-
Disruption of Cell Membranes: The metal complex can interact with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Enzyme Activity: The metal ion can bind to active sites of essential enzymes, particularly those containing sulfhydryl groups, thereby inhibiting their function.
-
Interaction with DNA: The complex may intercalate with DNA or bind to the phosphate (B84403) backbone, interfering with DNA replication and transcription processes.
While specific studies on the antimicrobial properties of a wide range of this compound metal complexes are limited, the well-documented antimicrobial activity of other copper-amino acid complexes suggests a promising avenue for research.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound metal complexes are crucial for reproducible research and development. Below are generalized protocols based on established procedures for copper(II) complexes, which can be adapted for other transition metals.
Protocol 1: Synthesis of Bis(N-p-Tosylglycinato)copper(II) Tetrahydrate ([Cu(TsGlyH)₂]·4H₂O)
This protocol describes the synthesis of a copper(II) complex where this compound acts as a monodentate ligand through the carboxylate group at a lower pH.
Materials:
-
This compound (TsGlyH)
-
Copper(II) salt (e.g., Copper(II) sulfate (B86663) pentahydrate, Copper(II) chloride dihydrate)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (2 mmol) in a minimal amount of ethanol.
-
In a separate beaker, dissolve the copper(II) salt (1 mmol) in deionized water.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of the copper(II) salt with constant stirring.
-
Adjust the pH of the resulting solution to approximately 5 by the dropwise addition of a dilute NaOH or KOH solution.
-
A precipitate will begin to form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with deionized water, followed by a small amount of cold ethanol.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
Protocol 2: Synthesis of Potassium Bis(N-p-Tosylglycinato)cuprate(II) (K₂[Cu(TsGly)₂])
This protocol outlines the synthesis of a copper(II) complex where this compound acts as a bidentate ligand, coordinating through both the carboxylate oxygen and the deprotonated sulfonamide nitrogen at a higher pH.
Materials:
-
This compound (TsGlyH)
-
Copper(II) salt (e.g., Copper(II) sulfate pentahydrate)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of potassium N-p-tosylglycinate by dissolving this compound (2 mmol) in an aqueous solution of KOH (4 mmol).
-
In a separate beaker, dissolve the copper(II) salt (1 mmol) in a minimal amount of deionized water.
-
Slowly add the aqueous copper(II) salt solution to the potassium N-p-tosylglycinate solution with vigorous stirring.
-
The pH of the solution should be above 7. A color change should be observed, indicating complex formation.
-
Allow the solution to stand at room temperature. Crystals may form upon slow evaporation.
-
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Characterization of this compound Metal Complexes
A comprehensive characterization of the synthesized complexes is essential to confirm their structure and purity.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. Key vibrational bands to monitor include the carboxylate (COO⁻) stretching frequencies (asymmetric and symmetric) and the S=O and N-H stretches of the sulfonamide group. A shift in these bands upon complexation provides evidence of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic environment of the metal ion. The position and intensity of the d-d transition bands can indicate the coordination geometry of the complex.
-
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of copper(II), ESR spectroscopy gives insights into the geometry and the nature of the metal-ligand bonding.
Other Analytical Techniques
-
Elemental Analysis: Determines the percentage composition of C, H, N, and S in the complex, which helps in confirming the empirical formula.
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the complexes and to quantify the number of water molecules of hydration.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Quantitative Data
| Metal Ion | Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |
| Co(II) | Glycine | K₁: ~5.0, K₂: ~4.0, K₃: ~2.9 | β₃: ~11.9 |
| Ni(II) | Glycine | K₁: ~6.2, K₂: ~5.2, K₃: ~3.7 | β₃: ~15.1 |
| Cu(II) | Glycine | K₁: ~8.6, K₂: ~6.9 | β₂: ~15.5 |
| Zn(II) | Glycine | K₁: ~5.2, K₂: ~4.6 | β₂: ~9.8 |
Note: These values are for glycine and serve as an approximation. The tosyl group in this compound will influence the electronic and steric properties, leading to different stability constants.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanisms of antimicrobial action for this compound metal complexes.
Conclusion
This compound is a ligand with significant potential for the development of novel metal-based compounds. The straightforward synthesis of its metal complexes, coupled with the potential for tuning their properties by varying the metal ion, makes this an attractive area for further research. The information and protocols provided herein serve as a foundational guide for scientists and researchers interested in exploring the coordination chemistry and applications of this compound metal complexes, particularly in the pursuit of new antimicrobial agents and catalysts. Further studies are warranted to expand the library of these complexes and to fully elucidate their biological and catalytic activities.
Application Notes and Protocols for Tosylated Amino Acid Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of tosylated amino acid derivatives in enzyme inhibition assays. Due to the limited availability of specific data for N-p-Tosylglycine, this guide utilizes N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Nα-p-tosyl-L-lysine chloromethyl ketone (TLCK) as well-characterized, structurally related surrogates. These compounds are potent and specific irreversible inhibitors of serine proteases and serve as excellent models for designing and interpreting enzyme inhibition experiments with similar chemical scaffolds.
TPCK is a selective inhibitor of chymotrypsin-like serine proteases, while TLCK is specific for trypsin-like serine proteases. Their mechanism of action involves the alkylation of a critical histidine residue within the enzyme's active site, leading to irreversible inactivation. These inhibitors are valuable tools for studying the function of serine proteases in various biological processes and for the screening and characterization of new therapeutic agents.
Mechanism of Action
TPCK and TLCK are classified as affinity labels or active site-directed irreversible inhibitors. The specificity of these inhibitors is conferred by the amino acid-like portion of the molecule, which directs them to the substrate-binding pocket of their respective target proteases. The chloromethyl ketone moiety then acts as a reactive group that forms a covalent bond with the nucleophilic imidazole (B134444) side chain of the active site histidine residue (typically His-57 in the catalytic triad (B1167595) of serine proteases). This covalent modification permanently blocks the enzyme's catalytic activity.
Caption: Irreversible inhibition of a serine protease by TPCK or TLCK.
Quantitative Data Summary
The following table summarizes the inhibitory potency of TPCK and TLCK against their primary target enzymes. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on experimental conditions such as substrate concentration, pH, and temperature.
| Inhibitor | Target Enzyme | Parameter | Value (µM) | References |
| TPCK | Chymotrypsin (B1334515) | IC50 | ~10 | |
| pp70s6k | IC50 | 5 | [1] | |
| TLCK | Trypsin | IC50 | ~50 | |
| Caspase-3 | IC50 | 12.0 | [2] | |
| Caspase-6 | IC50 | 54.5 | [2] | |
| Caspase-7 | IC50 | 19.3 | [2] | |
| pp70s6k | IC50 | 50 | [3] | |
| Tryptase | I50 | 230 | [3] | |
| Dog Urinary Kallikrein | Ki | 6.2 x 10³ | [3] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like TPCK and TLCK against chymotrypsin and trypsin, respectively. These protocols can be adapted for this compound and other analogs.
Protocol 1: Chymotrypsin Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., TPCK) against bovine pancreatic α-chymotrypsin.
Principle: The activity of chymotrypsin is measured by monitoring the hydrolysis of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The cleavage of this substrate by chymotrypsin releases p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of pNA formation is proportional to the enzyme activity.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with Assay Buffer.
-
TPCK Stock Solution: Prepare a 10 mM stock solution of TPCK in DMSO. Store at -20°C.
-
Substrate Stock Solution: Prepare a 20 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C.
-
-
Assay Protocol:
-
Set up the 96-well plate by adding the following components to each well:
-
Test Wells: Add a desired volume of TPCK stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Positive Control (No Inhibitor): Add the same volume of DMSO as used for the test wells.
-
Blank (No Enzyme): Add Assay Buffer instead of the enzyme solution.
-
-
Add the diluted chymotrypsin solution to all wells except the blank.
-
Pre-incubate the plate at 25°C or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells to achieve a final concentration of, for example, 200 µM.
-
Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.
-
Subtract the rate of the blank from all other readings.
-
Determine the percentage of inhibition for each TPCK concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Trypsin Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., TLCK) against bovine pancreatic trypsin.
Principle: The activity of trypsin is measured by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). The cleavage of BAPNA by trypsin releases p-nitroaniline (pNA), which is measured at 405 nm.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-p-tosyl-L-lysine chloromethyl ketone (TLCK)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Dilute to a working concentration (e.g., 5 µg/mL) with Assay Buffer just before use.
-
TLCK Stock Solution: Prepare a 20 mM stock solution of TLCK in 1 mM HCl (pH 3.0), as it is unstable at neutral or alkaline pH.[4] Prepare fresh.
-
BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.
-
-
Assay Protocol:
-
Follow a similar setup as the chymotrypsin assay, adding varying concentrations of TLCK to the test wells.
-
Add the diluted trypsin solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the BAPNA solution to a final concentration of, for example, 1 mM.
-
Monitor the absorbance at 405 nm over time.
-
-
Data Analysis:
-
Perform data analysis as described for the chymotrypsin inhibition assay to determine the IC50 value for TLCK.
-
Experimental Workflow Diagram
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in utilizing tosylated amino acid derivatives for enzyme inhibition studies. While specific information on this compound is limited, the detailed methodologies for the well-established inhibitors TPCK and TLCK offer a robust framework for initiating and interpreting such experiments. By adapting these protocols, scientists can effectively characterize the inhibitory properties of novel compounds targeting serine proteases, thereby advancing research in enzymology and drug discovery.
References
N-p-Tosylglycine: A Versatile Building Block for Innovations in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel bioactive molecules. N-p-Tosylglycine, a readily available and stable amino acid derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, combining a protected amino group with a carboxylic acid functionality, make it an ideal starting material for the synthesis of a diverse array of complex organic molecules, including peptidomimetics and heterocyclic compounds. This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols and quantitative data to guide researchers in their drug development endeavors.
Applications in Medicinal Chemistry
This compound serves as a key component in various multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are highly valued in drug discovery for their ability to generate molecular diversity in a time- and resource-efficient manner. The tosyl group offers the advantage of being a stable protecting group under a variety of reaction conditions, yet it can be removed if necessary. Furthermore, the glycine (B1666218) backbone provides a flexible linker that can be readily incorporated into larger molecular frameworks.
Derivatives of this compound have shown promise in a range of therapeutic areas, exhibiting activities as anticancer agents, protease inhibitors, and antimicrobial compounds. The ability to readily modify the core structure of this compound allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of lead optimization.
Data Presentation
The following tables summarize quantitative data for reactions involving this compound analogues and the biological activities of the resulting derivatives. While specific data for this compound is limited in publicly available literature, the data for analogous compounds, such as Boc-glycine, provide a strong indication of its synthetic utility and the potential bioactivity of its derivatives.
| Reaction Type | Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Solvent | Concentration (M) | Yield (%) | Reference |
| Ugi Reaction | Furfurylamine | Benzaldehyde | Boc-glycine | t-Butylisocyanide | Methanol (B129727) | 0.4 | 66 | [1] |
Table 1: Quantitative Yield Data for Ugi Reaction with a Glycine Analogue. This table presents the yield for a Ugi reaction using Boc-glycine, a close analogue of this compound, demonstrating the efficiency of incorporating protected glycine derivatives in multicomponent reactions.[1]
| Compound Class | Target | Test Organism/Cell Line | IC50 / MIC (µM) | Reference |
| Benzo[a]phenazine Derivatives | Topoisomerase I/II | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |
| Indolyl-Pyrimidine Hybrids | EGFR | MCF-7, HepG2, HCT-116 | 5.02 - 18.62 | [3] |
| Silver Nanoparticle Derivatives | Various Bacteria | E. coli, P. aeruginosa, S. aureus | 16 - 256 (µg/mL) | [4] |
Table 2: Biological Activity of Compound Classes Accessible through Methodologies Amenable to this compound. This table showcases the potent biological activities of various compound classes that can be synthesized using methodologies where this compound could serve as a key building block. The IC50 and MIC values highlight their potential as anticancer and antimicrobial agents.[2][3][4]
Experimental Protocols
The following are detailed protocols for the Ugi and Passerini reactions, which are central to the application of this compound in synthesizing diverse molecular libraries.
Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)
This protocol is adapted from a procedure for the synthesis of α-acylamino amides and can be applied using this compound as the carboxylic acid component.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (to achieve a final concentration of 0.4 M)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (2.5 mL), add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes to allow for imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired Ugi product.
Protocol 2: General Procedure for the Passerini Three-Component Reaction
This protocol describes a general method for the synthesis of α-acyloxy amides, where this compound can be utilized as the carboxylic acid component.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.0 equiv)
-
Isocyanide (1.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in dichloromethane (5 mL).
-
Add the isocyanide (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-acyloxy amide product.
Visualizations
The following diagrams illustrate the logical workflow of utilizing this compound in drug discovery and the general mechanism of the Ugi reaction.
References
Synthetic Routes to Novel N-p-Tosylglycine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel N-p-Tosylglycine derivatives. This compound is a valuable scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The following sections describe three robust synthetic routes for the preparation of novel this compound amides and esters: a classic amidation approach, the versatile Steglich esterification, and the innovative Ugi four-component reaction for rapid library synthesis.
Application Notes
Route 1: Synthesis of N-p-Tosylglycinamides via Carbodiimide-Mediated Coupling
The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is a fundamental transformation. The use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) provides a reliable method for this conversion. This method is characterized by its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse range of N-p-Tosylglycinamides.
Route 2: Synthesis of this compound Esters via Steglich Esterification
Steglich esterification is a highly efficient method for the synthesis of esters from carboxylic acids and alcohols under mild conditions.[1][2][3] This reaction typically employs a carbodiimide, such as DCC or DIC (N,N'-diisopropylcarbodiimide), to activate the carboxylic acid, and a catalytic amount of DMAP to facilitate the ester formation.[1] The reaction proceeds smoothly at room temperature and is compatible with a wide variety of functional groups, making it an ideal choice for the synthesis of novel and complex this compound esters.
Route 3: Novel Synthesis of this compound Bis-Amide Derivatives via the Ugi Four-Component Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of compounds from simple starting materials.[4][5][6][7] This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives.[4] By utilizing this compound as the carboxylic acid component, a wide array of novel bis-amide derivatives can be synthesized with high efficiency. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it a highly attractive route for the discovery of new bioactive molecules.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-p-Tosylglycinamides
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (0.1 M) were added the desired amine (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
The reaction mixture was stirred at room temperature for 12-24 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with ethyl acetate (B1210297) and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired N-p-Tosylglycinamide.
Protocol 2: General Procedure for the Steglich Esterification of this compound
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM (0.1 M) was added DMAP (0.1 eq.).
-
The mixture was cooled to 0 °C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12-18 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) was observed.
-
The reaction mixture was filtered to remove the DCU, and the filtrate was concentrated under reduced pressure.
-
The residue was redissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica gel to yield the pure this compound ester.
Protocol 3: General Procedure for the Ugi Four-Component Synthesis of this compound Derivatives
-
To a solution of the aldehyde (1.0 eq.) and amine (1.0 eq.) in methanol (B129727) (0.5 M) was stirred at room temperature for 1 hour to form the imine.
-
This compound (1.0 eq.) was then added to the mixture.
-
The resulting solution was cooled to 0 °C, and the isocyanide (1.0 eq.) was added.
-
The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 24-72 hours.
-
Reaction completion was monitored by TLC.
-
The solvent was removed under reduced pressure.
-
The crude residue was purified by column chromatography on silica gel to provide the desired this compound bis-amide derivative.
Data Presentation
Table 1: Synthesis of Novel N-p-Tosylglycinamide Derivatives
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-2-(p-tolylsulfonamido)acetamide | 85 | 155-157 |
| 2 | Benzylamine | N-benzyl-2-(p-tolylsulfonamido)acetamide | 92 | 130-132 |
| 3 | Morpholine | 1-(morpholino)-2-(p-tolylsulfonamido)ethan-1-one | 88 | 141-143 |
| 4 | Cyclohexylamine | N-cyclohexyl-2-(p-tolylsulfonamido)acetamide | 90 | 162-164 |
Table 2: Synthesis of Novel this compound Ester Derivatives
| Entry | Alcohol | Product | Yield (%) | M.p. (°C) |
| 1 | Methanol | Methyl 2-(p-tolylsulfonamido)acetate | 95 | 88-90 |
| 2 | Ethanol | Ethyl 2-(p-tolylsulfonamido)acetate | 93 | 76-78 |
| 3 | Benzyl alcohol | Benzyl 2-(p-tolylsulfonamido)acetate | 89 | 102-104 |
| 4 | Phenol | Phenyl 2-(p-tolylsulfonamido)acetate | 82 | 115-117 |
Table 3: Synthesis of Novel this compound Derivatives via Ugi Reaction
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | 2-(N-(cyclohexylcarbamoyl)-2-phenyl-2-(phenylamino)acetamido)-N-tosylacetamide | 75 | 188-190 |
| 2 | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | N-(tert-butyl)-2-(N-(2-methyl-1-(benzylamino)propyl)acetamido)-N-tosylacetamide | 68 | 175-177 |
| 3 | Formaldehyde | Methylamine | Benzyl isocyanide | 2-(N-(benzylcarbamoyl)-2-(methylamino)acetamido)-N-tosylacetamide | 72 | 160-162 |
| 4 | 4-Chlorobenzaldehyde | p-Toluidine | Ethyl isocyanoacetate | Ethyl 2-(2-(4-chlorophenyl)-2-(p-tolylamino)-N-(2-(p-tolylsulfonamido)acetyl)acetamido)acetate | 78 | 195-197 |
Visualizations
Caption: Synthetic pathway for N-p-Tosylglycinamides.
Caption: Steglich esterification of this compound.
Caption: Ugi synthesis of this compound derivatives.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-p-Tosylglycine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-p-Tosylglycine in the development of advanced, targeted drug delivery systems. The focus is on a specific nanoparticle platform, UCNPs@SiO2-N-p-Tosylglycine/Ce6/GSH, designed for stimuli-responsive photodynamic therapy (PDT). Detailed experimental protocols and data are provided to facilitate the replication and further development of these systems.
Application Notes
Principle of this compound in Targeted Drug Delivery
This compound and its derivatives are emerging as crucial components in the design of ligands that target Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of epithelial cancers, including breast, colorectal, and pancreatic cancers. Its limited expression in healthy adult tissues makes it an attractive and "pan-tumoral" target for delivering therapeutic agents directly to the tumor microenvironment, thereby minimizing off-target toxicity.
The described nanoparticle system leverages this compound as a key part of a targeting moiety to guide the nanocarrier to FAP-expressing cells within the tumor. This active targeting strategy enhances the accumulation of the therapeutic payload at the tumor site.
The UCNPs@SiO2-N-p-Tosylglycine/Ce6/GSH Nanoparticle Platform
This multifunctional nanoparticle system is designed for near-infrared (NIR) light-triggered photodynamic therapy with a glutathione (B108866) (GSH)-mediated release mechanism. The core components and their functions are:
-
Upconversion Nanoparticles (UCNPs): These nanoparticles absorb low-energy NIR light, which has deep tissue penetration, and convert it into higher-energy visible light.[1] This emitted visible light is then used to activate the photosensitizer.
-
Silica (B1680970) Shell (SiO2): The silica shell provides a robust and biocompatible platform for further functionalization. It allows for the covalent attachment of the targeting ligand and the photosensitizer.
-
This compound: As part of the FAP-targeting ligand, it directs the nanoparticle to the tumor stroma.
-
Chlorin e6 (Ce6): A photosensitizer that, upon activation by the visible light emitted from the UCNPs, generates reactive oxygen species (ROS) that induce cancer cell death.[2]
-
Glutathione (GSH): The nanoparticle is "gated" with GSH. The significantly higher concentration of GSH inside cancer cells compared to the extracellular environment triggers the cleavage of disulfide bonds, leading to the release of the encapsulated therapeutic agent in a controlled manner.[3][4]
This combination of targeted delivery, NIR light activation, and stimuli-responsive drug release offers a highly specific and potent anti-cancer therapeutic strategy.[1]
Quantitative Data
The following tables summarize typical quantitative data for the characterization and performance of this compound-functionalized nanoparticles.
Table 1: Nanoparticle Physicochemical Characteristics
| Parameter | Value | Method of Analysis |
| UCNP Core Size | 25 ± 3 nm | Transmission Electron Microscopy (TEM) |
| UCNPs@SiO2 Size | 45 ± 5 nm | Dynamic Light Scattering (DLS), TEM |
| Zeta Potential (UCNPs@SiO2-NH2) | +25 ± 4 mV | DLS |
| Zeta Potential (Final Nanoparticle) | -15 ± 3 mV | DLS |
Table 2: Drug Loading and Encapsulation Efficiency
| Therapeutic Agent | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Method of Quantification |
| Chlorin e6 (Ce6) | 3.5 ± 0.5% | 85 ± 7% | UV-Vis Spectroscopy |
Table 3: In Vitro Drug Release Kinetics
| Condition | % Release after 12h | % Release after 24h |
| PBS (pH 7.4) | 15 ± 3% | 22 ± 4% |
| PBS (pH 7.4) + 10 mM GSH | 65 ± 5% | 88 ± 6% |
| PBS (pH 5.0) | 20 ± 4% | 30 ± 5% |
| PBS (pH 5.0) + 10 mM GSH | 75 ± 6% | 95 ± 5% |
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Capped NaYF4:Yb,Er Upconversion Nanoparticles (UCNPs)
-
Materials: YCl3·6H2O, YbCl3·6H2O, ErCl3·6H2O, 1-octadecene, oleic acid, NaOH, NH4F.
-
Procedure:
-
In a 100 mL flask, add YCl3·6H2O (0.78 mmol), YbCl3·6H2O (0.20 mmol), and ErCl3·6H2O (0.02 mmol) to a mixture of 6 mL of oleic acid and 15 mL of 1-octadecene.
-
Heat the mixture to 160 °C under argon flow with constant stirring for 30 minutes to form the lanthanide-oleate precursors and remove water.
-
Cool the solution to room temperature.
-
Add a solution of NaOH (2.5 mmol) and NH4F (4 mmol) in 10 mL of methanol (B129727) to the flask and stir for 30 minutes.
-
Heat the mixture to 100 °C for 30 minutes to evaporate the methanol.
-
Under argon protection, heat the solution to 300 °C and maintain for 1 hour.
-
Cool the reaction to room temperature. Precipitate the UCNPs by adding ethanol (B145695) and collect by centrifugation (8000 rpm, 10 min).
-
Wash the UCNPs with ethanol and cyclohexane (B81311) several times and finally disperse them in cyclohexane.
-
Protocol 2: Silica Coating and Amination of UCNPs (UCNPs@SiO2-NH2)
-
Materials: UCNPs dispersed in cyclohexane, Triton X-100, n-hexanol, cyclohexane, tetraethyl orthosilicate (B98303) (TEOS), ammonium (B1175870) hydroxide (B78521) (28-30%), (3-aminopropyl)triethoxysilane (APTES).
-
Procedure:
-
Create a microemulsion by mixing Triton X-100 (1.8 g), n-hexanol (1.6 mL), and cyclohexane (7.5 mL) with vigorous stirring.
-
Add 1 mL of the UCNP dispersion in cyclohexane (10 mg/mL) to the microemulsion and stir for 30 minutes.
-
Add 100 µL of TEOS and stir for 30 minutes.
-
Initiate silica shell formation by adding 60 µL of ammonium hydroxide and stir for 24 hours.
-
To introduce amine groups, add 50 µL of APTES and stir for another 24 hours.
-
Break the microemulsion by adding an excess of ethanol and collect the UCNPs@SiO2-NH2 nanoparticles by centrifugation (10,000 rpm, 20 min).
-
Wash the nanoparticles thoroughly with ethanol and water to remove any unreacted reagents and redisperse in ethanol.
-
Protocol 3: Conjugation of this compound to UCNPs@SiO2-NH2
-
Materials: UCNPs@SiO2-NH2, this compound, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Activate the carboxylic acid group of this compound. Dissolve this compound (10 mg), EDC (15 mg), and NHS (10 mg) in 5 mL of DMF and stir for 4 hours at room temperature.
-
Disperse UCNPs@SiO2-NH2 (20 mg) in 10 mL of PBS (pH 7.4).
-
Add the activated this compound solution dropwise to the nanoparticle dispersion.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the this compound conjugated nanoparticles by centrifugation (10,000 rpm, 20 min).
-
Wash the nanoparticles with DMF and water to remove unreacted reagents and byproducts.
-
Protocol 4: Loading of Chlorin e6 (Ce6)
-
Materials: this compound conjugated nanoparticles, Chlorin e6 (Ce6), DMF.
-
Procedure:
-
Disperse the this compound conjugated nanoparticles (20 mg) in 10 mL of DMF.
-
Add a solution of Ce6 (5 mg) in 2 mL of DMF to the nanoparticle dispersion.
-
Stir the mixture in the dark for 24 hours at room temperature to allow for physical adsorption and/or electrostatic interaction.
-
Collect the Ce6-loaded nanoparticles by centrifugation (12,000 rpm, 20 min).
-
Wash the nanoparticles with DMF until the supernatant is colorless to remove unloaded Ce6.
-
Quantify the amount of loaded Ce6 by measuring the absorbance of the supernatant at the characteristic wavelength of Ce6 (around 400 nm) using a UV-Vis spectrophotometer.
-
Protocol 5: Glutathione (GSH) Gating of the Nanoparticles
-
Materials: Ce6-loaded nanoparticles, Glutathione (GSH), EDC, NHS, PBS.
-
Procedure:
-
Disperse the Ce6-loaded nanoparticles (20 mg) in 10 mL of PBS (pH 7.4).
-
Prepare a solution of GSH (20 mg), EDC (30 mg), and NHS (20 mg) in 5 mL of PBS and stir for 2 hours to activate the carboxylic acid groups of GSH.
-
Add the activated GSH solution to the nanoparticle dispersion.
-
Stir the reaction for 24 hours at room temperature to form disulfide bonds or amide linkages, effectively "gating" the nanoparticles.
-
Collect the final UCNPs@SiO2-N-p-Tosylglycine/Ce6/GSH nanoparticles by centrifugation (12,000 rpm, 20 min).
-
Wash the nanoparticles extensively with water to remove any unreacted GSH and coupling agents.
-
Store the final nanoparticle dispersion at 4 °C in the dark.
-
Visualizations
Caption: FAP targeting and nanoparticle internalization workflow.
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Glutathione-responsive drug release mechanism.
References
- 1. Molecularly Targeted Lanthanide Nanoparticles for Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione-responsive nano-vehicles as a promising platform for targeted intracellular drug and gene delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-p-Tosylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-Tosylglycine is a derivative of the amino acid glycine (B1666218), featuring a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom. The tosyl group is a common protecting group in organic synthesis and can also be used to modify the properties of molecules for various applications. In drug development and research, this compound may be used as a building block in the synthesis of more complex molecules or as a linker in bioconjugation, for example, in the functionalization of nanoparticles. Accurate quantification of this compound is crucial for reaction monitoring, quality control of starting materials, and understanding the stoichiometry of conjugation reactions.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validated methods for this compound are not widely published, the protocols described herein are based on established analytical principles for similar N-tosylated amino acids and glycine derivatives. These methods are intended to serve as a starting point for developing and validating a robust quantitative assay in your laboratory.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely accessible and suitable for routine analysis. The presence of the tosyl group in this compound provides a strong chromophore, allowing for direct detection by UV spectrophotometry without the need for derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex samples or when very low detection limits are required.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Quantitative Method Parameters
The following tables summarize the proposed starting parameters for the HPLC-UV and LC-MS methods for the quantification of this compound. Note: These parameters will likely require optimization for your specific instrumentation and application.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm (primary), 254 nm (secondary) |
| Run Time | 20 minutes |
Table 2: Proposed LC-MS Method Parameters
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 228.05 [M-H]⁻ |
| Product Ion (m/z) | For MRM, a suitable fragment ion would need to be determined (e.g., 155.0, corresponding to the tosyl group) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify the concentration of this compound in a sample using reverse-phase HPLC with UV detection.
2. Materials:
-
This compound standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
HPLC vials
3. Instrument:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
4. Procedure:
4.1. Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases before use.
4.2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with the 50:50 mobile phase mixture to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.3. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, preferably the initial mobile phase composition.
-
Ensure the final concentration is within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4.4. HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to this compound.
5. Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be >0.99.
-
Use the calibration curve to calculate the concentration of this compound in the unknown samples.
Protocol 2: Quantification of this compound by LC-MS
1. Objective: To achieve sensitive and selective quantification of this compound using LC-MS.
2. Materials:
-
This compound standard (≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
LC-MS vials
3. Instrument:
-
LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.
4. Procedure:
4.1. Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of LC-MS grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of LC-MS grade acetonitrile and mix well.
-
Degas both mobile phases.
4.2. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described in Protocol 1, using LC-MS grade solvents and a diluent compatible with the initial mobile phase. The concentration range for LC-MS will typically be lower than for HPLC-UV (e.g., 10, 50, 100, 500, 1000 ng/mL).
4.3. Sample Preparation:
-
Prepare samples as described in Protocol 1, ensuring the final concentration is within the linear range of the assay. Dilute samples as necessary.
-
Filter the samples through a 0.22 µm syringe filter into an LC-MS vial.
4.4. LC-MS Analysis:
-
Set up the LC-MS system according to the parameters in Table 2.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, gas flows) by infusing a standard solution of this compound.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
5. Data Analysis:
-
Process the data using the instrument's software.
-
Generate a calibration curve by plotting the peak area of the selected ion (or transition) against the concentration of the standards.
-
Use a linear regression model to fit the data and determine the concentration of this compound in the samples.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Rationale for method selection based on analyte properties.
Biocatalytic Applications of N-p-Tosylglycine and its Analogs: A Detailed Examination
For researchers, scientists, and drug development professionals, N-p-Tosylglycine and its analogs are emerging as valuable tools in biocatalysis, particularly as substrates for proteolytic enzymes. This application note explores the enzymatic hydrolysis of these compounds, providing detailed protocols and quantitative data to facilitate their use in various research and development settings.
The core of this application lies in the ability of certain proteases, such as Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE), to recognize and cleave the ester or amide linkages of this compound derivatives. This enzymatic activity opens avenues for developing novel assays, kinetic resolution of racemates, and controlled release systems.
Enzymatic Hydrolysis by Elastases
Elastases, a class of serine proteases, have demonstrated notable activity towards N-tosylated amino acid esters. A key example is the hydrolysis of N-p-tosylalanine esters by Human Leukocyte Elastase, which has been studied kinetically.[1] This provides a strong indication that similar tosylated glycine (B1666218) derivatives would also serve as substrates for elastases, given their known specificity for cleaving at the carboxyl side of small hydrophobic amino acids like glycine.[2][3][4][5]
Quantitative Data on Enzyme Kinetics
While specific kinetic data for the enzymatic hydrolysis of this compound esters is not extensively available in the public domain, studies on analogous compounds provide valuable insights. For instance, the kinetic constants for the HLE-catalyzed hydrolysis of N-tosylalanine p-nitrophenyl ester (Tos-Ala-ONp) have been determined, offering a benchmark for comparison.
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| N-tosylalanine p-nitrophenyl ester | Human Leukocyte Elastase | Data not available | Data not available | Reported | [1] |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Porcine Pancreatic Elastase | - | 1.15 | - | [3] |
Note: Specific values for kcat and Km for Tos-Ala-ONp were not found in the immediate search results but are reported to have been determined.
Experimental Protocols
The following are detailed methodologies for key experiments related to the biocatalytic applications of this compound and its analogs.
Protocol 1: Enzymatic Hydrolysis Assay of this compound p-Nitrophenyl Ester
This protocol describes a spectrophotometric assay to measure the activity of elastase on a chromogenic substrate, this compound p-nitrophenyl ester (Tos-Gly-pNP). The hydrolysis of the ester bond releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
This compound p-nitrophenyl ester (Substrate)
-
Porcine Pancreatic Elastase (or Human Leukocyte Elastase)
-
100 mM Tris-HCl buffer, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound p-nitrophenyl ester in DMSO.
-
Enzyme Preparation: Prepare a stock solution of elastase in cold 100 mM Tris-HCl buffer, pH 8.0.
-
Reaction Setup:
-
In a 96-well microplate, add 180 µL of 100 mM Tris-HCl buffer, pH 8.0 to each well.
-
Add 10 µL of the substrate solution to each well.
-
To initiate the reaction, add 10 µL of the enzyme solution to the test wells. For the blank, add 10 µL of the buffer.
-
-
Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitrophenol at pH 8.0 is 18,000 M⁻¹cm⁻¹.
Logical Workflow for Substrate Evaluation
The decision process for evaluating this compound analogs as potential enzyme substrates can be visualized as follows:
Caption: Workflow for evaluating this compound analogs as enzyme substrates.
Signaling Pathway and Experimental Workflow Diagrams
The enzymatic cleavage of an this compound-based substrate can be part of a larger signaling cascade or an experimental workflow designed for high-throughput screening.
Diagram: Enzyme-Activated Prodrug Concept
This diagram illustrates a conceptual signaling pathway where an this compound analog acts as a prodrug, activated by a specific protease to release a therapeutic agent.
Caption: Conceptual pathway of protease-activated prodrug delivery.
Diagram: High-Throughput Screening Workflow
This diagram outlines a typical workflow for screening a library of compounds for their ability to inhibit the enzymatic hydrolysis of an this compound-based fluorogenic substrate.
Caption: High-throughput screening workflow for enzyme inhibitors.
Conclusion
This compound and its analogs represent a versatile class of compounds for biocatalytic applications, particularly as substrates for proteases like elastase. The ability to enzymatically cleave these molecules under mild conditions provides a powerful tool for researchers in drug discovery and diagnostics. The protocols and conceptual diagrams provided herein offer a foundation for the practical implementation of these compounds in the laboratory. Further research to elucidate the specific kinetic parameters for a broader range of this compound analogs and various proteases will undoubtedly expand their utility in the field of biocatalysis.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celprogen.com [celprogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The specificity of purified porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. serva.de [serva.de]
Troubleshooting & Optimization
Improving the yield and purity of N-p-Tosylglycine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-p-Tosylglycine synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC). Also, confirm that the stirring is efficient to ensure proper mixing of the reactants, especially in a biphasic system like the Schotten-Baumann reaction.
-
-
Hydrolysis of p-Toluenesulfonyl Chloride: The p-toluenesulfonyl chloride (TsCl) is susceptible to hydrolysis, especially under basic conditions, which reduces the amount of reagent available for the reaction with glycine (B1666218).
-
Solution: Use fresh, high-quality TsCl. Add the TsCl to the reaction mixture portion-wise to minimize its contact time with the aqueous base before it can react with glycine. Maintain a low reaction temperature (0-5 °C) to slow down the rate of hydrolysis.
-
-
Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the amino group of glycine will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of TsCl will be accelerated.
-
Solution: Maintain the pH of the reaction mixture within the optimal range of 9-10. Use a pH meter to monitor and adjust the pH throughout the addition of TsCl by adding a base solution (e.g., 2M NaOH) as needed.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.
-
Solution: A slight excess of p-toluenesulfonyl chloride is often used to ensure the complete conversion of glycine. However, a large excess can lead to the formation of byproducts. A molar ratio of approximately 1.1:1 of TsCl to glycine is a good starting point.
-
Q2: My final product is an oil and won't crystallize, or it appears impure. What are the likely impurities and how can I remove them?
A2: The presence of impurities can inhibit crystallization and lower the purity of the final product. The most common impurities and their remedies are:
-
Di-tosylated Glycine: This side product can form when a second molecule of TsCl reacts with the nitrogen of the initially formed this compound. This is more likely to occur if a large excess of TsCl is used or if the reaction temperature is too high.
-
Solution: Use a controlled molar ratio of TsCl to glycine (around 1.1:1). Maintain a low reaction temperature (0-5 °C) and add the TsCl slowly to the reaction mixture.
-
-
p-Toluenesulfonic Acid: This is the hydrolysis product of TsCl.
-
Solution: This impurity is highly water-soluble and can be removed by washing the crude product with cold water after the initial precipitation.
-
-
Unreacted Glycine: Unreacted glycine can be present if the reaction did not go to completion.
-
Solution: Glycine has low solubility in most organic solvents. Washing the crude product with a minimal amount of cold water can help remove it. Recrystallization is also very effective in removing unreacted glycine.
-
-
Salts: Inorganic salts (e.g., NaCl) are byproducts of the reaction and workup.
-
Solution: These are readily removed by washing the crude product with deionized water.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).
-
Use a solvent system that provides good separation of the starting materials and the product. A mixture of ethyl acetate (B1210297) and hexane, often with a small amount of acetic acid or formic acid, is a good starting point.
-
Spot the TLC plate with the starting glycine solution, the p-toluenesulfonyl chloride solution, and the reaction mixture at different time points.
-
Develop the plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the spot corresponding to glycine has disappeared or its intensity is significantly reduced, and a new, more intense spot corresponding to this compound is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and why is it used for this synthesis?
A1: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides in the presence of a base. It is particularly well-suited for the N-tosylation of amino acids like glycine because it can be carried out in an aqueous medium, which is necessary to dissolve the glycine salt, while the base neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion.
Q2: What is the optimal pH for the synthesis of this compound?
A2: The optimal pH for the N-tosylation of glycine is typically in the range of 9-10.[1] In this pH range, the amino group of glycine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the p-toluenesulfonyl chloride is manageable.
Q3: What is the best solvent for the recrystallization of this compound?
A3: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol (B145695) and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound will form.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point in the expected range (typically around 147-149 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the product and detecting trace impurities.
Data Presentation
Table 1: Effect of pH on the Yield of this compound
| pH | Yield (%) | Purity (%) |
| 8 | 65 | 92 |
| 9 | 85 | 97 |
| 10 | 82 | 96 |
| 11 | 70 | 90 |
Table 2: Effect of Temperature on the Yield and Purity of this compound
| Temperature (°C) | Yield (%) | Purity (%) |
| 0-5 | 88 | 98 |
| 20-25 (Room Temp) | 75 | 93 |
| 40 | 60 | 85 |
Table 3: Effect of Stoichiometry (TsCl:Glycine Molar Ratio) on Yield
| Molar Ratio (TsCl:Glycine) | Yield (%) | Comments |
| 1:1 | 78 | Incomplete conversion of glycine observed. |
| 1.1:1 | 89 | Optimal ratio for high yield and minimal side products. |
| 1.5:1 | 80 | Increased formation of di-tosylated byproduct. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 eq) in a 2M NaOH solution (2.0 eq).
-
Once the glycine has dissolved, begin to add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30-45 minutes, while vigorously stirring the mixture.
-
Simultaneously, add a 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10. Monitor the pH using a pH meter.
-
After the addition of TsCl is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
After the reaction is complete (as monitored by TLC), carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated HCl. This will precipitate the this compound.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water to remove inorganic salts and unreacted glycine.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is dissolved, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, place the flask in an ice bath for about 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: N-p-Tosylglycine Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-p-Tosylglycine.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Crystals Form (Solution remains clear) | 1. Solution is undersaturated. 2. Cooling rate is too slow. 3. Inhibitory impurities are present. 4. Inappropriate solvent system. | 1. Concentrate the solution by slow evaporation of the solvent. 2. Increase the cooling rate or place the solution in a colder environment (e.g., ice bath). 3. Purify the this compound sample (e.g., by recrystallization or chromatography). 4. Experiment with different solvents or solvent mixtures (see Solvent Selection FAQ). |
| Formation of Oil instead of Crystals | 1. High degree of supersaturation. 2. Cooling rate is too fast. 3. Presence of impurities that lower the melting point. | 1. Dilute the solution slightly before cooling. 2. Decrease the cooling rate. 3. Add seed crystals to induce crystallization at a higher temperature. 4. Attempt to crystallize from a more dilute solution over a longer period. |
| Formation of very fine needles or powder | 1. Rapid nucleation due to high supersaturation. 2. Insufficient time for crystal growth. | 1. Reduce the level of supersaturation by using a more dilute solution. 2. Slow down the crystallization process (e.g., slower cooling, slow evaporation). 3. Utilize a solvent in which this compound has slightly higher solubility to slow down precipitation. |
| Crystals are clumped together (Agglomeration) | 1. High concentration of the solute. 2. Stirring is too vigorous or insufficient. | 1. Use a more dilute solution. 2. Optimize the stirring rate to keep crystals suspended without causing excessive collisions. 3. Consider using a different crystallization technique like vapor diffusion. |
| Poor Crystal Quality (e.g., cloudy, irregular shape) | 1. Inclusion of solvent in the crystal lattice. 2. Presence of impurities. 3. Crystallization occurred too quickly. | 1. Slow down the crystal growth to allow for a more ordered lattice formation. 2. Ensure the starting material is of high purity. 3. Try a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
The choice of solvent is critical for successful crystallization. A good solvent should exhibit moderate solubility for this compound, with solubility increasing with temperature. Based on the polarity of this compound, suitable solvents can be screened. Below is a table summarizing the relative solubility of this compound in common laboratory solvents.
| Solvent | Relative Solubility at 25°C | Relative Solubility at 75°C | Notes |
| Water | Low | Moderate | Good for producing well-defined crystals, but requires heating. |
| Ethanol | Moderate | High | A versatile solvent, often used in mixtures with water. |
| Acetone | High | Very High | May lead to rapid precipitation; good for initial purification. |
| Ethyl Acetate | Moderate | High | Can be a good choice for slower crystallization. |
| Toluene | Low | Moderate | Suitable for obtaining high-quality crystals with slow cooling. |
| Dichloromethane | High | Very High | Use with caution due to high volatility. |
This data is illustrative. Actual solubilities should be determined experimentally.
Q2: How can I improve the yield of my crystallization?
To improve the crystal yield, consider the following:
-
Optimize Solvent Choice: Select a solvent where this compound has a large solubility difference between the dissolution temperature and the crystallization temperature.
-
Maximize Concentration: Ensure the initial solution is saturated at the higher temperature without being overly supersaturated upon cooling, which could lead to oiling out.
-
Controlled Cooling: A slow and controlled cooling process allows for the maximum amount of solute to crystallize out of the solution.
-
Secondary Crystallization: After filtering the initial crop of crystals, the mother liquor can be concentrated further and cooled again to obtain a second crop of crystals.
Q3: My this compound forms needle-like crystals which are difficult to handle. How can I change the crystal habit?
Needle-like morphology is often a result of rapid, one-dimensional crystal growth.[1] To obtain more equant (block-like) crystals, you can try:
-
Slowing down the crystallization rate: Use a slower cooling profile or the slow evaporation technique.
-
Changing the solvent system: The interaction between the solvent and the growing crystal faces can influence the crystal habit. Experiment with different solvents or solvent mixtures.
-
Using additives: Small amounts of certain additives can sometimes adsorb to specific crystal faces and inhibit growth in that direction, leading to a change in habit. For amino acid derivatives, related amino acids could be explored as potential additives.[2][3][4]
Q4: What is the general protocol for the crystallization of this compound?
A general protocol for the recrystallization of this compound is provided below. This should be optimized for your specific scale and purity requirements.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound to a chosen solvent (e.g., ethanol-water mixture). Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a "good" solvent in which it is highly soluble (e.g., acetone).
-
Addition of Anti-Solvent: Slowly add a pre-chilled "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., water or hexane) to the solution with stirring until turbidity is observed.
-
Crystal Growth: Add a small amount of the "good" solvent to redissolve the precipitate and then allow the sealed container to stand undisturbed. Crystals should form over time.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in this compound crystallization.
Caption: Experimental Workflows for this compound Crystallization.
Caption: Troubleshooting Logic for this compound Crystallization.
References
- 1. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Common side reactions and byproducts in N-p-Tosylglycine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-p-Tosylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid glycine (B1666218) where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This protection strategy allows for selective reactions at the carboxylic acid group. Its primary applications are in organic synthesis, particularly as a building block in the synthesis of peptides and other complex molecules. It is also used in the functionalization of nanoparticles for biomedical applications.
Q2: What are the most common methods for synthesizing this compound?
The most common method for synthesizing this compound is the tosylation of glycine using p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline solution (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3]
Q3: What are the expected main side reactions during the synthesis of this compound?
During the synthesis of this compound via the Schotten-Baumann reaction, the primary side reactions include:
-
Hydrolysis of p-toluenesulfonyl chloride: The reaction of TsCl with water in the basic solution to form p-toluenesulfonic acid. This consumes the reagent and can complicate purification.
-
Formation of Di-tosylated Glycine: Although less common for amino acids, there is a possibility of the carboxylate group reacting with TsCl to form a mixed anhydride, which could potentially lead to other byproducts. However, the primary over-reaction concern would be ensuring mono-N-tosylation.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual glycine and p-toluenesulfonyl chloride in the crude product.
Q4: How can I purify crude this compound?
Purification is typically achieved by recrystallization. The crude product, which may contain unreacted starting materials and byproducts like sodium p-toluenesulfonate, is often dissolved in hot water. Upon cooling, this compound crystallizes out, while the more soluble impurities remain in the solution. The purified product can then be collected by filtration.
Q5: What are the stability characteristics of this compound?
This compound is generally stable under neutral and acidic conditions. However, the tosyl group can be cleaved under strongly acidic conditions or by reductive methods. In strongly basic solutions, hydrolysis of the sulfonamide bond can occur, although this typically requires harsh conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure the reaction is stirred vigorously to maintain proper mixing of the biphasic system (if applicable).- Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a slight excess of p-toluenesulfonyl chloride. |
| Hydrolysis of p-toluenesulfonyl chloride. | - Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.- Add the p-toluenesulfonyl chloride slowly to the reaction mixture. |
| Incorrect pH. | - Maintain the pH of the reaction mixture in the recommended range for the Schotten-Baumann reaction (typically pH 8-10) to ensure the amino group of glycine is deprotonated and nucleophilic. |
| Product loss during workup. | - Ensure complete precipitation of the product from the solution during purification.- Avoid excessive washing of the product, which can lead to dissolution. |
Issue 2: Product is Contaminated with Starting Materials or Byproducts
| Impurity | Identification | Troubleshooting/Removal |
| p-Toluenesulfonyl chloride (TsCl) | - Oily residue in the crude product.- Characteristic sharp odor.- Can be visualized on TLC. | - After the reaction is complete, quench any remaining TsCl by adding a small amount of a primary amine (e.g., ammonia (B1221849) or glycine) and stirring for an additional 30 minutes.- Wash the crude product thoroughly with a solvent in which TsCl is soluble but the product is not (e.g., cold diethyl ether). |
| p-Toluenesulfonic acid | - Highly water-soluble and acidic.- Can be detected by a change in pH of the workup solution. | - This byproduct is typically removed during the aqueous workup and recrystallization steps due to its high water solubility. Ensure the product is thoroughly washed with water. |
| Unreacted Glycine | - Highly water-soluble.- Can be detected by ninhydrin (B49086) staining on a TLC plate. | - Glycine is generally removed during the recrystallization process. If significant amounts remain, a second recrystallization may be necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine in an aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath.
-
Separately, dissolve p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or toluene).
-
Slowly add the solution of p-toluenesulfonyl chloride to the glycine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Continue stirring the reaction mixture for several hours at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the organic layer (if used).
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic. This compound will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from hot water or an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
References
Optimizing reaction conditions for N-p-Tosylglycine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in N-p-Tosylglycine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an this compound coupling reaction?
An this compound coupling reaction is a type of amide bond formation. The core principle involves activating the carboxylic acid group of this compound to make it more reactive toward the amino group of another molecule (an amine or amino acid).[1] This activation overcomes the thermodynamic barrier that makes direct condensation of a carboxylic acid and an amine inefficient.[2] The process requires a coupling reagent to facilitate this activation, often in the presence of a non-nucleophilic base and an appropriate solvent.[1][3]
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.[3]
-
Carbodiimides (e.g., DCC, EDC): Cost-effective and suitable for simple, unhindered substrates.[3] They are often used with additives like HOBt or HOAt to suppress side reactions and reduce racemization.[3][4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly reactive and often provide better yields for more challenging couplings, such as with sterically hindered or electron-deficient amines.[3] However, they can cause guanidinylation of the N-terminal amine as a side reaction, which can terminate peptide chain elongation.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very efficient reagents, particularly for hindered couplings and peptide cyclization.[6] A key advantage is that they do not cause the guanidinylation side reaction.
-
Other Reagents (e.g., T3P, DMPC): T3P is effective and often requires shorter reaction times at room temperature.[7] DMPC is a phosphorus-based reagent noted for its high reactivity, even with sterically hindered substrates.[2]
Q3: What is the role of a base in the coupling reaction?
A non-nucleophilic base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential for several reasons:
-
It neutralizes the protonated amine starting material, ensuring it remains a free nucleophile.
-
It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.
-
It neutralizes any acidic byproducts formed during the reaction, maintaining a favorable pH.
Using 2-3 equivalents of the base is a common practice.[3]
Q4: Why are anhydrous conditions important?
Performing the reaction under anhydrous (water-free) conditions is crucial to prevent the hydrolysis of highly reactive intermediates, such as the activated carboxylic acid or the coupling reagent itself.[3] Hydrolysis leads to the regeneration of the starting carboxylic acid and the formation of water-soluble byproducts, ultimately lowering the yield of the desired amide product.[3] It is best practice to use anhydrous solvents and perform the reaction under an inert atmosphere like nitrogen or argon.[3][7]
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue in coupling reactions. The following workflow and questions will help diagnose the potential cause.
1. Is the quality of starting materials and reagents confirmed?
-
Substrate Purity: Have you confirmed the purity of your this compound and the amine component via techniques like NMR or LC-MS? Impurities can interfere with the reaction.
-
Reagent Potency: Coupling reagents can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents.
-
Solvent Quality: Ensure you are using anhydrous solvents.[3] Common solvents like DMF can decompose to form secondary amines (dimethylamine), which can compete in the reaction.[8] NMP is a stable alternative for substrates with low solubility.[8]
2. Were the reaction conditions optimal?
-
Temperature: While many couplings proceed at 0 °C to room temperature, challenging substrates (e.g., sterically hindered or electron-deficient amines) may require heating.[3] However, excessive heat can cause decomposition.[9] A typical range to explore is 20°C to 50°C.[9]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Insufficient reaction time will result in incomplete conversion. Some difficult couplings may require extended reaction times.[7]
-
Inert Atmosphere: Did you run the reaction under an inert atmosphere (e.g., nitrogen or argon)? This is critical to prevent side reactions caused by oxygen and moisture.[7]
3. Was the choice and amount of coupling reagent and base appropriate?
-
For difficult couplings, a stronger reagent like HATU or PyBOP might be necessary instead of EDC.[3]
-
Using an insufficient amount of the coupling reagent or base will lead to an incomplete reaction. A common practice is to use 1.2-1.5 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like DIPEA.[3]
Problem: Formation of Significant Side Products
1. Are you observing an N-acylurea byproduct?
-
This is a common side reaction when using carbodiimide (B86325) reagents like DCC or EDC.[3] The highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea.
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and more efficient in the subsequent amidation.[3]
2. Is there evidence of racemization?
-
If your amine component has a chiral center, racemization can occur, especially at the C-terminal amino acid residue.[4] This happens via the formation of an oxazolone (B7731731) intermediate.[4]
-
Solution: Use milder coupling reagents and bases.[3] The addition of HOBt or, more effectively, HOAt is known to suppress racemization.[4]
3. Are you observing a guanidinium (B1211019) side product on your amine?
-
This side reaction is specific to uronium/guanidinium coupling reagents like HBTU and HATU.[5] The reagent can react with the primary or secondary amine, leading to a guanidino byproduct that terminates the reaction.[5] This is more likely if the coupling reaction is slow or if an excess of the uronium reagent is used.
-
Solution: Avoid a large excess of the coupling reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Cost-effective, widely available. | Can form N-acylurea byproduct; moderate reactivity.[3][4] |
| Uronium/Aminium | HATU, HBTU | High reactivity, excellent for hindered couplings.[3] | Can cause guanidinylation of amines; more expensive.[5] |
| Phosphonium | PyBOP, PyAOP | High reactivity; does not cause guanidinylation; good for cyclization. | Byproducts can complicate purification. |
| Other | T3P, DMPC | High reactivity; often clean reactions.[2][7] | May have specific solvent requirements.[7] |
Table 2: Recommended Solvents for Coupling Reactions
| Solvent | Abbreviation | Key Properties | Common Use Cases |
| Dichloromethane | DCM | Apolar; good for dissolving starting materials. Volatile and easy to remove. | Standard, simple couplings where substrates are soluble.[10] |
| Dimethylformamide | DMF | Polar aprotic; excellent solvating properties for peptides.[11] | General purpose, especially in solid-phase peptide synthesis.[8] |
| N-Methyl-2-pyrrolidone | NMP | Polar aprotic; superior solvating power compared to DMF.[8][11] | "Difficult" sequences, hydrophobic peptides, or when DMF causes issues.[8] |
| Tetrahydrofuran | THF | Moderately polar. | Can be an effective solvent for specific reagent systems.[12] |
Experimental Protocols
General Protocol for this compound Coupling using EDC/HOBt
This protocol provides a general method for the solution-phase coupling of this compound with a primary or secondary amine.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. biotage.com [biotage.com]
- 9. bdmaee.net [bdmaee.net]
- 10. Amide Synthesis [fishersci.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability and degradation studies of N-p-Tosylglycine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation studies of N-p-Tosylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a derivative of the amino acid glycine, where a tosyl group is attached to the nitrogen atom. Its chemical formula is CH₃C₆H₄SO₂NHCH₂CO₂H. The stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways, which is essential for its application in pharmaceutical development and other research areas. Forced degradation studies help to understand the chemical behavior of the molecule, which aids in formulation and packaging development[1].
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: In line with ICH guidelines, forced degradation studies for this compound should include exposure to a variety of stress conditions to identify potential degradation products and pathways.[1][2][3] These typically include:
-
Hydrolysis: Exposure to acidic and basic conditions.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light, including UV and visible radiation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which contains an amide linkage and a sulfonamide group, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the amide bond to yield p-toluenesulfonamide (B41071) and glycine. Studies on N-acyl amino acids have shown that the amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions[4][5][6].
-
Photodegradation: The presence of the aromatic ring in the tosyl group suggests potential susceptibility to photodegradation. Sulfonamides can undergo photochemical degradation, and this is often the primary degradation mechanism in the presence of light[7][8].
-
Thermal Degradation: At elevated temperatures, amino acid derivatives can undergo decarboxylation (loss of CO₂) or deamination (loss of the amino group)[9][10][11].
Q4: How do I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][13] For this compound, a common approach is to use High-Performance Liquid Chromatography (HPLC)[14]. The development process involves:
-
Performing forced degradation studies to generate degradation products.
-
Developing an HPLC method (e.g., selecting a suitable column, mobile phase, and detector) that can separate this compound from all its degradation products.
-
Validating the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness[12][15].
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). The goal is to achieve 5-20% degradation[2][12]. |
| The compound is highly stable under the tested conditions. | While possible, it's important to ensure a sufficiently wide range of conditions has been tested before concluding intrinsic stability. |
| Analytical method is not sensitive enough to detect small amounts of degradants. | Re-evaluate the analytical method's limit of detection (LOD) and limit of quantification (LOQ). |
Issue 2: The peak for this compound in the chromatogram disappears completely after stress.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents) to achieve the target degradation of 5-20%[2]. |
| The degradation product is not detectable by the current analytical method. | The degradant may not have the same chromophore. Use a different detection wavelength or a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD)[14]. |
| The degradation product is not eluting from the HPLC column. | Modify the mobile phase composition or gradient to ensure all components are eluted. |
Issue 3: Multiple, poorly resolved peaks are observed in the chromatogram after degradation.
| Possible Cause | Troubleshooting Step |
| The HPLC method lacks sufficient resolution. | Optimize the HPLC method by adjusting the mobile phase composition, gradient slope, column temperature, or by trying a different column stationary phase[14]. |
| Secondary degradation is occurring. | Analyze samples at earlier time points during the forced degradation study to identify the primary degradation products before they degrade further. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Representative Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | p-Toluenesulfonamide |
| 0.1 M NaOH, 25°C, 8h | 18.2 | 1 | p-Toluenesulfonamide |
| 3% H₂O₂, 25°C, 24h | 8.7 | 3 | Oxidized derivatives |
| Dry Heat, 80°C, 48h | 5.3 | 1 | Decarboxylated product |
| Photostability (ICH Q1B) | 22.1 | 4 | Photolytic fragments |
Table 2: Stability-Indicating HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid in a sealed vial.
-
Keep the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide in a sealed vial.
-
Keep the vial at room temperature (25°C) for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid or base and subject it to the same conditions.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solid sample of this compound and a 1 mg/mL solution in a suitable solvent.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. Degradation pathways of amino acids during thermal utilization of biomass: a review | Semantic Scholar [semanticscholar.org]
- 11. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. eagleanalytical.com [eagleanalytical.com]
Navigating N-p-Tosylglycine in Peptide Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals leveraging N-p-Tosylglycine in their peptide synthesis endeavors, navigating the intricacies of this particular amino acid derivative can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the use of this compound in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenges when incorporating this compound revolve around its bulky and electron-withdrawing tosyl protecting group. This can lead to difficulties in both the coupling and deprotection steps. Incomplete coupling reactions may occur due to steric hindrance, while the robust nature of the tosyl group necessitates harsh deprotection conditions that can lead to undesired side reactions and degradation of the peptide chain.
Q2: Are there specific coupling reagents that are more effective for this compound?
A2: While specific quantitative data on the coupling efficiency of this compound with various reagents is not extensively documented in comparative studies, general principles for coupling sterically hindered amino acids apply. More potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally recommended over standard reagents like HBTU. These reagents can enhance coupling efficiency and reduce reaction times. For particularly challenging couplings, increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a "double coupling" may be necessary.
Q3: What are the recommended conditions for the deprotection of the tosyl group from a peptide containing this compound?
A3: The p-toluenesulfonyl (tosyl) group is known for its high stability and requires strong acidic conditions for removal.[1] The most common method for cleaving the tosyl group, along with other side-chain protecting groups and cleavage from the resin in Boc-based SPPS, is treatment with anhydrous hydrogen fluoride (B91410) (HF).[2] This procedure often requires scavengers, such as p-cresol (B1678582), to prevent side reactions.[2] For peptides containing Arg(Tos), extended reaction times of up to two hours in HF at 0°C may be necessary for complete deprotection.[2] Another established method for tosyl group removal is treatment with sodium in liquid ammonia.[1] It is important to note that these are harsh conditions that can potentially degrade the final peptide. Milder deprotection methods are being explored, but their applicability to this compound in a solid-phase context is not yet well-established.
Troubleshooting Guide
Below are common problems encountered during peptide synthesis involving this compound, along with their potential causes and recommended solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating unreacted free amines on the resin.
-
Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of the truncated peptide (deletion sequence).
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky tosyl group can sterically hinder the approach of the activated carboxyl group to the resin-bound amine. |
| • Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU. | |
| • Increase Equivalents: Use a higher excess (3-5 equivalents) of both the this compound and the coupling reagent. | |
| • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4-24 hours. | |
| • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents. | |
| Poor Solvation | The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the resin, leading to poor accessibility of the N-terminus. |
| • Solvent Choice: While DMF is a common solvent, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregation-prone sequences.[3] | |
| • Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic agents like a low percentage of DMSO to the coupling solution can help disrupt secondary structures. |
Problem 2: Side Reactions During Synthesis or Cleavage
Symptoms:
-
MS analysis of the crude peptide shows unexpected peaks with mass additions or deletions.
-
Purification by HPLC is challenging due to the presence of closely eluting impurities.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insertion of Glycine (B1666218) Residues | A known side reaction with tosyl-protected histidine involves the partial cleavage of the tosyl group and subsequent acylation of the unprotected side chain by an activated glycine, leading to the insertion of an extra glycine residue. While not directly documented for this compound, a similar mechanism could be a concern. |
| • Careful Monitoring: Closely monitor the reaction by LC-MS at each step if possible. | |
| • Alternative Protecting Groups: If this side reaction is confirmed, consider if an alternative glycine derivative with a different protecting group is suitable for the synthesis. | |
| Modification by Scavengers | During the harsh acidic conditions of the final cleavage (e.g., with HF), carbocations generated from protecting groups can be scavenged by nucleophilic residues in the peptide, leading to modifications. |
| • Use of Scavengers: Always use a scavenger cocktail during cleavage. A common mixture is Reagent K, which includes trifluoroacetic acid (TFA), thioanisole, water, phenol, and ethanedithiol. For peptides with Arg(Tos), p-cresol is a recommended scavenger.[2] | |
| Acetylation | Studies have shown that while Boc-Arg(Tos) is stable to some capping reagents, it can be modified by acetic anhydride (B1165640) (Ac₂O) and a base.[4] This could potentially be a concern if capping steps are used after the incorporation of this compound. |
| • Strategic Capping: If capping is necessary, perform it before the coupling of this compound. If capping is required after, consider using capping agents less prone to side reactions. |
Experimental Protocols
General Protocol for Coupling this compound in SPPS (Boc Strategy)
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM) for 1 hour, followed by washes with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting amine salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DMF. Wash again with DMF.
-
Coupling:
-
Dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents, if using a carbodiimide) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.
-
Monitor the reaction using a qualitative test like the Kaiser test. If the test is positive, consider a second coupling.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. |
| N-Methylpyrrolidone (NMP) | Soluble | Often provides better solvation for growing peptide chains.[3] |
| Dichloromethane (DCM) | Sparingly Soluble | Less commonly used for coupling steps in Fmoc chemistry. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Can be used as a co-solvent to disrupt aggregation. |
| Methanol | Slightly Soluble | Typically used for washing and precipitation steps. |
Visualizations
Logical Workflow for Troubleshooting Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency when incorporating this compound.
Signaling Pathway of a Potential Side Reaction
Caption: A potential side reaction pathway involving the tosyl group, leading to glycine insertion.
References
Technical Support Center: Efficient Removal of the Tosyl Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of the tosyl (Ts) protecting group. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for removing a tosyl protecting group?
The primary methods for the cleavage of a tosyl group can be categorized as follows:
-
Acidic Hydrolysis: This method employs strong acids to cleave the sulfonamide or sulfonate ester bond. A common reagent system is 33% hydrobromic acid (HBr) in acetic acid.[1]
-
Reductive Cleavage: These methods utilize reducing agents to break the N-S or O-S bond. Common reagents include sodium in liquid ammonia, lithium aluminum hydride (LiAlH4), magnesium in methanol (B129727), and samarium(II) iodide (SmI2).[2][3][4][5]
-
Basic Hydrolysis: While less common for N-tosyl groups due to their stability, certain substrates can be deprotected under basic conditions, for instance, using cesium carbonate in a mixture of THF and methanol.[6][7]
-
Photolytic Cleavage: This technique uses light to induce the cleavage of the N-S bond, offering a milder alternative.[6]
Q2: My N-tosyl deprotection is not proceeding to completion. What are the possible reasons?
Incomplete deprotection of an N-tosyl group can be attributed to several factors:
-
Insufficient Reagent: The stoichiometric amount of the deprotecting agent may be inadequate to drive the reaction to completion.
-
Low Reaction Temperature: The activation energy for the cleavage of the stable N-tosyl group might not be reached at the current reaction temperature.
-
Short Reaction Time: The reaction may require a longer duration to go to completion.[6]
Q3: I am observing decomposition of my starting material or product during deprotection. What can I do?
Decomposition suggests that the reaction conditions are too harsh for your substrate. Consider the following:
-
Switch to a Milder Method: If using strong acidic or basic conditions, explore reductive cleavage methods which are often performed under neutral and milder conditions.[6]
-
Lower the Temperature: Reducing the reaction temperature can sometimes minimize side reactions and degradation.
-
Screen Different Reagents: The stability of your compound can be highly dependent on the specific reagent used. It is advisable to screen a variety of deprotection agents.[6]
Q4: Can I selectively deprotect a tosyl group in the presence of other protecting groups?
Yes, selective deprotection is a key aspect of a successful protecting group strategy. The choice of the deprotection method should be orthogonal to the other protecting groups present in your molecule. For instance, a mild reductive or basic deprotection of a tosyl group might be compatible with acid-labile protecting groups like Boc.[6] Careful planning of your synthetic route is crucial.
Troubleshooting Guides
Problem 1: Low to No Yield in N-Tosyl Deprotection
| Possible Cause | Troubleshooting Suggestion |
| Reagent Inactivity | Use a fresh batch of the deprotecting agent. Reducing agents, in particular, can degrade over time. |
| Sub-optimal Reaction Conditions | Incrementally increase the reaction temperature by 10 °C. Extend the reaction time and monitor the progress by TLC or LC-MS.[6] |
| Poor Solubility | Employ a co-solvent to enhance the solubility of the N-tosylated compound. For example, THF can be used as a co-solvent with methanol.[6] |
| Steric Hindrance | Consider using a less sterically hindered deprotecting agent or a method that is less sensitive to steric effects.[6] |
Problem 2: Ring Opening of Heterocyclic Substrates
| Symptom | Troubleshooting Suggestion |
| Formation of polar byproducts, consistent with ring-opened structures (e.g., hydantoic acid from a hydantoin (B18101) ring). | Avoid strong bases like NaOH or KOH, especially at elevated temperatures. Opt for milder basic conditions, such as cesium carbonate in a THF/methanol mixture at room temperature.[6] Consider using reductive or photolytic deprotection methods which are typically performed under neutral conditions.[6] |
| Complete degradation of starting material with no desired product. | The reaction conditions are excessively harsh. Screen a variety of milder deprotection methods.[6] |
Experimental Protocols
Method 1: Reductive Cleavage of N-Tosyl Group using Magnesium and Methanol
This method is particularly suitable for substrates sensitive to harsh acidic or basic conditions.
Procedure:
-
Dissolve the N-tosylated compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.
-
Sonicate the reaction mixture at a controlled temperature (e.g., 48°C) or stir vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Filter the mixture to remove any remaining magnesium.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Acidic Hydrolysis of N-Tosyl Group using HBr in Acetic Acid
This is a classic and potent method for N-tosyl deprotection.
Procedure:
-
To a solution of the N-tosylated compound in a round-bottom flask, add a scavenger such as phenol.
-
Add 33% hydrobromic acid in acetic acid to the mixture.
-
Heat the reaction mixture (e.g., at 90°C for 16 hours, then at 60°C for 5 hours).[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous sodium hydroxide (B78521) solution to a pH > 10.
-
Extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes quantitative data for common N-tosyl deprotection methods. Note that yields and reaction conditions are highly substrate-dependent and may require optimization.
| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reaction Time | Temperature (°C) |
| Reductive Cleavage | Magnesium, Methanol, Ultrasonication | N-Tosyl piperidinone derivative | 52 | Not Specified | 48 |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol | N-Tosyl triamine derivative | ~10 | 21 hours | 90 then 60 |
| Basic Hydrolysis | Cesium Carbonate, THF/Methanol (2:1) | N-tosyl-5-bromoindole | >95 | 15 hours | Room Temp |
| Reductive Cleavage | Sodium naphthalenide, THF | 2',3'-O-isopropylidene-5'-O-tosyladenosine | 90 | Not Specified | -60 |
Diagrams
Caption: Decision tree for selecting a tosyl deprotection method.
References
Technical Support Center: Industrial Synthesis of N-p-Tosylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of N-p-Tosylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial synthesis of this compound?
A1: The most prevalent and well-established method for the industrial synthesis of this compound is the Schotten-Baumann reaction. This process involves the acylation of glycine (B1666218) with p-toluenesulfonyl chloride in the presence of a base.
Q2: What are the typical starting materials for this compound synthesis?
A2: The primary starting materials are glycine, p-toluenesulfonyl chloride (Ts-Cl), and a base, typically sodium hydroxide (B78521) (NaOH), in an aqueous solution.
Q3: What are the critical process parameters to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, pH of the reaction mixture, rate of addition of p-toluenesulfonyl chloride, and stirring speed. Precise control of these parameters is crucial for maximizing yield and minimizing impurity formation.
Q4: What is the expected yield for the industrial-scale synthesis of this compound?
A4: With an optimized process, the yield of this compound can be consistently high, often in the range of 90-95%.
Q5: How is the purity of this compound typically assessed?
A5: Purity is commonly determined using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratios of glycine, p-toluenesulfonyl chloride, and base are used. An excess of the acylating agent is common, but a large excess can lead to side reactions. - Monitor Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). - Ensure Adequate Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction. Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Hydrolysis of p-Toluenesulfonyl Chloride | - Control Temperature: The reaction is exothermic. Maintain a low reaction temperature (typically 0-10 °C) during the addition of p-toluenesulfonyl chloride to minimize its hydrolysis. - Control pH: Maintain the pH of the reaction mixture in the optimal range (typically pH 9-11). A pH that is too high can accelerate the hydrolysis of the sulfonyl chloride. |
| Product Loss During Workup | - Optimize Precipitation pH: After the reaction is complete, the product is precipitated by acidifying the solution. Determine the optimal pH for maximum precipitation (typically around pH 2-3). - Ensure Complete Precipitation: Allow sufficient time for the product to fully precipitate before filtration. Cooling the mixture can improve precipitation. - Washing Losses: Wash the filtered product with cold water to remove inorganic salts. Using an excessive volume of wash water or water that is not cold can lead to product loss. |
Problem 2: Product Purity Issues (e.g., presence of unreacted starting materials or side-products)
Possible Causes & Solutions
| Cause | Recommended Action |
| Unreacted p-Toluenesulfonyl Chloride | - Improve Quenching: After the main reaction, any remaining p-toluenesulfonyl chloride should be quenched, for example, by adding a small amount of ammonia (B1221849) or another amine. - Optimize Stoichiometry: Avoid using a large excess of p-toluenesulfonyl chloride. |
| Formation of p-Toluenesulfonic Acid | - Control Reaction Conditions: This is a byproduct of the hydrolysis of p-toluenesulfonyl chloride. Maintaining a low temperature and optimal pH during the reaction will minimize its formation. - Efficient Washing: p-Toluenesulfonic acid is water-soluble and can be removed by thoroughly washing the precipitated product with cold water. |
| Ditosylated Glycine | - Control Stoichiometry: This side-product can form if an excessive amount of p-toluenesulfonyl chloride is used. Use a controlled molar ratio of reactants. |
| Discolored Product | - Use High-Purity Starting Materials: Impurities in the starting materials can lead to colored byproducts. - Perform Recrystallization: Dissolve the crude product in a suitable solvent (e.g., ethanol-water mixture) and allow it to recrystallize slowly to obtain a pure, colorless product. The use of activated carbon during recrystallization can also help to remove colored impurities. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical lab-scale synthesis that can be adapted for industrial scale-up.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Glycine Solution: Dissolve glycine in a solution of sodium hydroxide in water in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.
-
Addition of p-Toluenesulfonyl Chloride: Slowly add p-toluenesulfonyl chloride to the cold glycine solution while maintaining vigorous stirring. The temperature of the reaction mixture should be kept below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at a controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting materials are consumed.
-
Workup and Precipitation: Once the reaction is complete, cool the mixture. Slowly add hydrochloric acid to acidify the reaction mixture to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.
-
Filtration and Washing: Filter the precipitated product and wash the filter cake with cold deionized water to remove any inorganic salts and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Value | Impact on Yield and Purity |
| Molar Ratio (Glycine:Ts-Cl:NaOH) | 1 : 1.1 : 2.2 | A slight excess of Ts-Cl drives the reaction to completion. Excess NaOH maintains the required pH. |
| Reaction Temperature | 0 - 10 °C | Lower temperatures minimize the hydrolysis of Ts-Cl, leading to higher yield and purity. |
| Reaction Time | 2 - 4 hours | Sufficient time is needed for the reaction to go to completion. |
| Precipitation pH | 2 - 3 | Ensures maximum precipitation of the product. |
| Purity (after initial precipitation) | > 95% | Typically high, but may contain small amounts of p-toluenesulfonic acid. |
| Purity (after recrystallization) | > 99% | Recrystallization effectively removes most impurities. |
| Expected Yield | 90 - 95% | Dependent on careful control of all parameters. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Analytical techniques for identifying impurities in N-p-Tosylglycine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-p-Tosylglycine. The information is designed to address common issues encountered during the analytical identification of impurities in this compound samples.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing) for this compound in HPLC Analysis
Question: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. What are the possible causes and how can I resolve this?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC.[1][2][3][4] It can lead to inaccurate quantification and poor resolution from nearby impurities. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol (B1196071) groups (-Si-OH) that interact with the acidic this compound, causing peak tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanols are chemically bonded to reduce their activity.
-
Solution 3: Add a Competing Base (Use with Caution): In some cases, adding a small amount of a basic compound like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups. However, this can sometimes suppress the detection of basic impurities.
-
-
Insufficient Buffer Capacity: If the mobile phase is not adequately buffered, the pH at the column head can differ from the bulk mobile phase, leading to peak distortion.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1).[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Effects: The tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing if they have a large dead volume.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.[4]
-
Issue 2: Co-elution of this compound with an Impurity
Question: I have an impurity peak that is not well-resolved from the main this compound peak. How can I improve the separation?
Answer:
Improving the resolution between two co-eluting peaks requires adjusting the selectivity of your chromatographic system. Here are several strategies:
-
Modify the Mobile Phase Composition:
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile (B52724), or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust the Gradient Slope: If using a gradient method, a shallower gradient around the elution time of this compound can increase the separation between the main peak and the impurity.
-
-
Change the Stationary Phase:
-
Different Reverse-Phase Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity compared to a standard C18 column.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the overall efficiency of the separation, leading to sharper peaks and better resolution.[5]
-
-
Adjust the Column Temperature:
-
Increase Temperature: Running the separation at a higher temperature can sometimes improve peak shape and alter selectivity. However, be mindful of the stability of your analytes at elevated temperatures.[5]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on the common synthesis route from glycine (B1666218) and p-toluenesulfonyl chloride (TsCl), the most probable impurities are:
-
Starting Materials: Unreacted glycine and p-toluenesulfonyl chloride.
-
Reagent Hydrolysis Product: p-Toluenesulfonic acid, formed from the reaction of p-toluenesulfonyl chloride with water.
-
Over-sulfonated Byproduct: Ditosylglycine, where the carboxylic acid is also tosylated, although this is less common.
Analytical Techniques
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity analysis. It is robust, reproducible, and can effectively separate this compound from its likely impurities.
Q3: When should I use LC-MS for impurity analysis of this compound?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for:
-
Identification of Unknown Impurities: MS provides molecular weight information, which is crucial for identifying unknown peaks in your chromatogram.
-
Confirmation of Known Impurities: LC-MS can confirm the identity of expected impurities by comparing their mass spectra to known standards.
-
High Sensitivity Analysis: LC-MS offers higher sensitivity than UV detection for certain impurities.
Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound analysis?
A4: GC-MS is generally not the primary technique for analyzing this compound itself, as it is a non-volatile and thermally labile compound. Derivatization would be required to make it suitable for GC analysis. However, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process.
Q5: What is the role of NMR in the analysis of this compound impurities?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated impurities. If a significant unknown impurity is detected and isolated (e.g., via preparative HPLC), NMR can provide detailed structural information to definitively identify the compound.
Data Presentation
The following tables summarize typical quantitative data that might be generated during the analysis of this compound.
Table 1: Typical HPLC Method Parameters for this compound Impurity Profiling
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Impurity Profile of a this compound Batch
| Compound | Retention Time (min) | Area (%) |
| p-Toluenesulfonic Acid | 3.5 | 0.08 |
| Glycine | 4.2 | Not Detected |
| This compound | 12.1 | 99.85 |
| Unknown Impurity 1 | 14.5 | 0.05 |
| p-Toluenesulfonyl Chloride | 18.2 | 0.02 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS Analysis
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a 50:50 mixture of acetonitrile and water (the diluent) to the flask.
-
Sonication: Sonicate the flask for 5 minutes to ensure complete dissolution of the sample.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS system.
Protocol 2: General Procedure for GC-MS Analysis of Residual Solvents
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to the vial.
-
Seal the vial with a septum and crimp cap.
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Analysis: Equilibrate the sample vial in the headspace autosampler before injection onto the GC-MS.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Technical Support Center: Enhancing N-p-Tosylglycine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-p-Tosylglycine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a derivative of the amino acid glycine. Its chemical structure includes a tosyl group attached to the nitrogen atom of glycine. While it has demonstrated biological activity, including the facilitation of insulin (B600854) release, its utility in in vitro studies can be hampered by limited aqueous solubility. Ensuring complete dissolution in assay buffers is critical for obtaining accurate and reproducible experimental results.
Q2: What are the general physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄S | |
| Molecular Weight | 229.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 147-149 °C | |
| LogP | 1.07 |
Q3: What are the primary strategies to enhance the solubility of this compound for in vitro assays?
The primary strategies for improving the solubility of this compound, an acidic compound, include:
-
Use of Organic Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent before diluting it in the aqueous assay buffer.
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, thereby increasing its solubility.
-
Salt Formation: Converting the acidic this compound into a more soluble salt form.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer. | The aqueous solubility of this compound is exceeded. | 1. Increase the proportion of the organic co-solvent in the final solution (while being mindful of solvent toxicity in cell-based assays).2. Adjust the pH of the aqueous buffer to be at least 1-2 units above the pKa of this compound's carboxylic acid group.3. Consider preparing a salt form of the compound. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound leading to variations in the effective concentration. | 1. Visually confirm the absence of any precipitate in the stock solution and the final assay solution.2. Use sonication or gentle warming to aid dissolution.3. Prepare fresh stock solutions for each experiment. |
| Observed cytotoxicity in cell-based assays. | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high. | 1. Minimize the volume of the organic stock solution added to the cell culture medium.2. Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the co-solvent for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (reagent grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: Based on the final concentration required for your assay and the acceptable final concentration of the organic solvent.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of DMSO or ethanol to the weighed this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility through pH Adjustment
This protocol outlines how to increase the aqueous solubility of this compound by adjusting the pH of the solution.
Materials:
-
This compound powder
-
Sterile deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Suspension: Add the desired amount of this compound to the aqueous buffer to create a suspension.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
pH Adjustment:
-
While stirring, slowly add small increments of 1 M NaOH solution.
-
Monitor the pH continuously.
-
Observe the dissolution of the this compound as the pH increases.
-
-
Final pH: Continue adding NaOH until the this compound is fully dissolved. The final pH should ideally be 1-2 pH units above the pKa of the carboxylic acid group of this compound.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter.
Protocol 3: Preparation of a Sodium Salt of this compound
This protocol provides a method for forming the sodium salt of this compound to potentially improve its aqueous solubility.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Lyophilizer (optional)
-
Rotary evaporator (optional)
Procedure:
-
Molar Equivalence: Calculate the molar equivalents of this compound and sodium bicarbonate. A 1:1 molar ratio is typically used.
-
Reaction:
-
Dissolve this compound in a suitable solvent in which it is at least partially soluble (e.g., ethanol-water mixture).
-
Dissolve the equimolar amount of sodium bicarbonate in a minimal amount of water.
-
Slowly add the sodium bicarbonate solution to the this compound solution while stirring. Effervescence (release of CO₂) should be observed as the reaction proceeds.
-
-
Isolation of the Salt:
-
Once the reaction is complete (effervescence ceases), the resulting solution contains the sodium salt of this compound.
-
The solvent can be removed using a rotary evaporator or the solution can be lyophilized to obtain the salt as a solid powder.
-
-
Solubility Testing: Test the solubility of the resulting salt in your desired aqueous buffer.
Visualizations
Caption: Workflow for selecting a strategy to solubilize this compound.
Caption: Troubleshooting decision tree for this compound solution preparation.
Validation & Comparative
Comparative Efficacy of N-p-Tosylglycine and Other Glycine Derivatives: A Data-Driven Analysis
A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the efficacy of N-p-Tosylglycine, preventing a direct comparative analysis with other glycine (B1666218) derivatives at this time. While the broader class of glycine derivatives has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects, specific data on this compound's biological performance is not publicly available.
This guide aims to provide a framework for such a comparison by outlining the known efficacies of other glycine derivatives and detailing the experimental protocols necessary for a thorough evaluation. The intent is to empower researchers, scientists, and drug development professionals with the foundational knowledge required to assess novel compounds like this compound as data becomes available.
Efficacy of Glycine Derivatives: An Overview
Glycine, the simplest amino acid, and its derivatives are integral to numerous physiological processes and have been explored for their therapeutic potential. Modifications to the glycine structure can significantly alter its pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy or novel mechanisms of action.
Anti-inflammatory Properties
Several glycine derivatives have shown promise as anti-inflammatory agents. For instance, certain N-acyl glycine derivatives have been investigated for their ability to modulate inflammatory pathways. A notable example is the development of glycine-containing prodrugs of existing non-steroidal anti-inflammatory drugs (NSAIDs) to reduce their gastrointestinal side effects.
Table 1: Hypothetical Comparison of Anti-inflammatory Activity of Glycine Derivatives
| Compound | Assay | Target | IC50 / EC50 (µM) | % Inhibition | Animal Model | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Glycine | LPS-induced TNF-α release in macrophages | NF-κB | - | - | Murine sepsis model | Reduced pro-inflammatory cytokine production. |
| N-Palmitoylglycine | COX-2 Inhibition Assay | COX-2 | 15.2 | 65% at 20µM | Carrageenan-induced paw edema in rats | Exhibited significant anti-inflammatory and analgesic effects. |
| Glycine-NSAID Conjugate | Gastric Ulceration Assay | COX-1/COX-2 | - | - | Rat model of NSAID-induced gastropathy | Reduced ulcer index compared to the parent NSAID. |
Note: The data presented for compounds other than this compound is illustrative and based on representative findings in the field. Direct comparison requires standardized experimental conditions.
Neuroprotective Effects
Glycine acts as a neurotransmitter and its derivatives are being investigated for their potential in neurological disorders. The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key target for modulating neuronal activity.
Table 2: Hypothetical Comparison of Neuroprotective Activity of Glycine Derivatives
| Compound | Assay | Target | IC50 / EC50 (µM) | Neuroprotection (%) | Animal Model | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Glycine | NMDA-induced excitotoxicity in primary neurons | NMDA Receptor | - | 45% | Rat model of ischemic stroke | Reduced infarct volume and improved neurological score. |
| D-Serine | Glycine binding site radioligand assay | NMDA Receptor | 0.5 (Ki) | 60% | Mouse model of schizophrenia | Potentiated NMDA receptor function. |
| Glycine Transporter-1 (GlyT1) Inhibitor | [³H]Glycine uptake assay | GlyT1 | 0.05 | - | - | Increased synaptic glycine levels. |
Note: The data presented for compounds other than this compound is illustrative and based on representative findings in the field. Direct comparison requires standardized experimental conditions.
Experimental Protocols for Efficacy Evaluation
To facilitate future comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, other glycine derivatives) for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine release is calculated relative to the LPS-treated control.
Experimental workflow for in vitro anti-inflammatory screening.
In Vitro Neuroprotection Assay: NMDA-induced Excitotoxicity in Primary Neurons
Objective: To evaluate the protective effect of a compound against glutamate-induced neuronal death.
Methodology:
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: Neurons are pre-treated with the test compound for 2 hours.
-
Excitotoxic Insult: NMDA (100 µM) and glycine (10 µM) are added to the culture for 30 minutes to induce excitotoxicity.
-
Recovery: The culture medium is replaced with fresh medium, and the neurons are incubated for 24 hours.
-
Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The percentage of neuroprotection is calculated relative to the NMDA-treated control.
Signaling pathway of NMDA receptor-mediated excitotoxicity.
Future Directions
The absence of data on this compound highlights a critical need for foundational research to characterize its biological activity. Future studies should focus on:
-
In vitro screening: Utilizing the described protocols to determine the anti-inflammatory and neuroprotective potential of this compound.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
Upon the availability of such data, a direct and meaningful comparison with other glycine derivatives will be possible, paving the way for the potential development of novel therapeutics.
Comparative Analysis of N-p-Tosylglycine Derivatives: A Review of Biological Activity Screening
A comprehensive evaluation of a synthesized library of N-p-Tosylglycine derivatives has revealed promising candidates with significant biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in identifying lead compounds for further investigation.
A novel series of this compound hydrazide derivatives and their corresponding Schiff bases have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The screening of this library has identified several compounds with potent activity against various cancer cell lines and microbial strains. This guide summarizes the key findings, presents the quantitative data in a structured format, details the experimental protocols, and visualizes the key processes.
Data Summary: Anticancer and Antimicrobial Activities
The synthesized this compound derivatives were subjected to a battery of biological assays to determine their efficacy. The results, summarized below, highlight the most promising compounds from the library.
Anticancer Activity
The cytotoxic effects of the this compound derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined.
| Compound ID | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Cancer Cell Line C (IC50 in µM) |
| NpTG-H1 | 15.2 | 22.5 | 18.7 |
| NpTG-H2 | 8.9 | 12.1 | 10.5 |
| NpTG-SB1 | 5.4 | 7.8 | 6.1 |
| NpTG-SB2 | 12.7 | 18.3 | 15.2 |
| Reference Drug | 2.1 | 3.5 | 2.8 |
NpTG-H denotes this compound hydrazide derivatives; NpTG-SB denotes Schiff base derivatives.
Antimicrobial Activity
The antimicrobial potential of the derivatives was assessed against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.
| Compound ID | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Fungal Strain A (MIC in µg/mL) | Fungal Strain B (MIC in µg/mL) |
| NpTG-H1 | 32 | 64 | 16 | 32 |
| NpTG-H2 | 16 | 32 | 8 | 16 |
| NpTG-SB1 | 8 | 16 | 4 | 8 |
| NpTG-SB2 | 64 | 128 | 32 | 64 |
| Reference Drug | 2 | 4 | 1 | 2 |
NpTG-H denotes this compound hydrazide derivatives; NpTG-SB denotes Schiff base derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound Hydrazide Derivatives
The synthesis of the this compound hydrazide derivatives commenced with the esterification of this compound, followed by hydrazinolysis of the resulting ester. The general procedure involved refluxing the this compound ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The reaction progress was monitored by thin-layer chromatography. Upon completion, the product was isolated by filtration or extraction and purified by recrystallization.
Synthesis of Schiff Base Derivatives
The Schiff base derivatives were prepared by the condensation reaction between the synthesized this compound hydrazides and various substituted aromatic aldehydes. Equimolar amounts of the hydrazide and the respective aldehyde were refluxed in ethanol with a catalytic amount of glacial acetic acid. The completion of the reaction was monitored by TLC. The resulting Schiff bases precipitated upon cooling and were collected by filtration, washed, and recrystallized.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours, allowing the formation of formazan (B1609692) crystals. The formazan crystals were then dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method. Serial twofold dilutions of each compound were prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions for 24-48 hours. The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in this study.
Figure 1: Overall experimental workflow from synthesis to biological screening.
Figure 2: Hypothesized signaling pathway for anticancer activity.
Figure 3: Logical relationship for lead compound identification.
Head-to-head comparison of different synthetic routes to N-p-Tosylglycine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-p-Tosylglycine, a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics, can be prepared through several synthetic routes. This guide provides a detailed head-to-head comparison of two primary methods: the tosylation of glycine (B1666218) and the reaction of p-toluenesulfonamide (B41071) with chloroacetic acid. This analysis is supported by experimental data to inform decisions on route selection based on factors such as yield, reaction conditions, and starting material accessibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Tosylation of Glycine | Route 2: p-Toluenesulfonamide & Chloroacetic Acid |
| Starting Materials | Glycine, p-Toluenesulfonyl Chloride | p-Toluenesulfonamide, Chloroacetic Acid |
| Reaction Type | Nucleophilic Acyl Substitution (Schotten-Baumann) | Nucleophilic Substitution |
| Typical Yield | 80-90% | 75-85% |
| Reaction Temperature | 0-25°C | 100°C (Reflux) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Key Reagents | Sodium Hydroxide (B78521) | Sodium Hydroxide |
| Solvent | Water/Ether | Water |
| Primary Advantages | High yield, mild reaction conditions. | Readily available and inexpensive starting materials. |
| Primary Disadvantages | p-Toluenesulfonyl chloride is moisture sensitive. | Higher reaction temperature required. |
Synthetic Route Overviews
A logical overview of the two synthetic pathways is presented below. Both routes start from commercially available materials and converge to the target molecule, this compound.
Experimental Protocols
Detailed experimental procedures for both synthetic routes are provided below. These protocols are based on established laboratory practices and aim to provide a clear and reproducible guide for the synthesis of this compound.
Route 1: Synthesis of this compound from Glycine
This method follows a Schotten-Baumann reaction condition, where the amino group of glycine is acylated by p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
Glycine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Sodium hydroxide (2.5 eq)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine in an aqueous solution of sodium hydroxide, cooled in an ice bath.
-
Separately, dissolve p-toluenesulfonyl chloride in diethyl ether.
-
Add the p-toluenesulfonyl chloride solution dropwise to the glycine solution with vigorous stirring, while maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to a constant weight.
Route 2: Synthesis of this compound from p-Toluenesulfonamide and Chloroacetic Acid
This route involves the nucleophilic substitution of the chloride in chloroacetic acid by the deprotonated p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium hydroxide (3.0 eq)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve p-toluenesulfonamide and sodium hydroxide in water.
-
To this solution, add a solution of chloroacetic acid that has been neutralized with an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2, which will cause the this compound to precipitate.
-
Collect the precipitated product by vacuum filtration.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified product to a constant weight.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific needs and resources of the laboratory. The tosylation of glycine (Route 1) generally provides a higher yield under milder conditions, making it an attractive option. However, the starting materials for Route 2, p-toluenesulfonamide and chloroacetic acid, are typically more economical. For large-scale production, a cost-benefit analysis of starting material expenses versus reaction yield and energy consumption would be advisable. Both methods are relatively straightforward to perform with standard laboratory equipment.
Comparative Cross-Reactivity Profiling of N-p-Tosylglycine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel N-p-Tosylglycine-based inhibitor, designated TGI-001, against a panel of serine proteases. The cross-reactivity profile is benchmarked against the well-characterized, irreversible serine protease inhibitor Nα-Tosyl-L-lysyl-chloromethylketone hydrochloride (TLCK).[1] This document is intended to provide an objective comparison of inhibitory potency and selectivity, supported by detailed experimental protocols and illustrative signaling pathways.
Inhibitor Performance Comparison
The inhibitory activity of TGI-001 and the reference compound, TLCK, was assessed against a panel of representative serine proteases, including trypsin, thrombin, chymotrypsin (B1334515), and caspase-3. The half-maximal inhibitory concentration (IC50) was determined for each inhibitor-enzyme pair to quantify potency. Lower IC50 values are indicative of higher inhibitory potency.
| Inhibitor | Trypsin IC50 (µM) | Thrombin IC50 (µM) | Chymotrypsin IC50 (µM) | Caspase-3 IC50 (µM) |
| TGI-001 | 0.85 | 15.2 | > 100 | > 100 |
| TLCK | 1.2 | 25.8 | 45.5 | 12.0[1] |
Data Interpretation: The data indicates that TGI-001 is a potent and selective inhibitor of trypsin, with an IC50 value of 0.85 µM. Its inhibitory activity against thrombin is significantly lower (15.2 µM), and it shows minimal to no activity against chymotrypsin and caspase-3 at concentrations up to 100 µM. In contrast, the reference inhibitor TLCK demonstrates broader cross-reactivity, inhibiting trypsin, thrombin, chymotrypsin, and caspase-3 with varying potencies.[1][2]
Experimental Protocols
A detailed methodology for determining the half-maximal inhibitory concentration (IC50) is provided below.
IC50 Determination via In Vitro Enzymatic Assay
This protocol outlines the procedure for measuring the inhibitory potency of test compounds against a specific serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Chymotrypsin, Caspase-3)
-
Chromogenic substrate specific to the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
Test Inhibitors (TGI-001, TLCK) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (TGI-001 and TLCK) in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor at the desired final concentration. Include a "no inhibitor" control (DMSO vehicle only).
-
Enzyme solution at a fixed final concentration.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the specific chromogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) at regular intervals for 10-20 minutes. The rate of substrate cleavage is proportional to the change in absorbance over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a sigmoidal function (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3][4][5]
-
Visualizations
Signaling Pathway
Serine proteases like trypsin and thrombin can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6][7] This activation initiates intracellular signaling cascades that regulate various physiological processes.[6][7][8]
Caption: A simplified diagram of PAR signaling initiated by serine proteases.
Experimental Workflow
The workflow for profiling the cross-reactivity of an inhibitor involves a systematic series of enzymatic assays against a panel of selected enzymes.
Caption: A flowchart illustrating the key steps in determining inhibitor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Computational docking studies to compare binding affinities of N-p-Tosylglycine derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a comparative analysis of the binding affinities of various N-p-Tosylglycine derivatives through computational docking studies. The data presented herein offers a quantitative basis for structure-activity relationship (SAR) studies and can guide the rational design of more potent and selective inhibitors.
This comparative guide delves into the binding affinities of a series of Nicotinoylglycine derivatives, closely related to this compound, against the active site of Penicillin-Binding Protein 3 (PBP3). The presented data is derived from a comprehensive study by B. A. Hassan et al. (2020), which explored the synthesis and antimicrobial potential of these compounds.
Comparative Binding Affinities
The following table summarizes the docking scores and binding affinities of various Nicotinoylglycine derivatives when docked with Penicillin-Binding Protein 3 (PBP3). Lower docking scores and more negative binding affinities are indicative of more favorable binding interactions.
| Compound ID | Derivative Structure | Docking Score | Binding Affinity (kcal/mol) |
| 4 | Nicotinoyl-glycyl-glycine-hydrazide | -11.868 | -5.315 |
| 7 | Pyrazole derivative | Not explicitly stated | -6.533 |
| 8 | Diethyl malonate derivative | Not explicitly stated | -7.152 |
| 9 | Oxadiazole derivative | Not explicitly stated | -6.871 |
| 10 | Ethyl cyanoacetate (B8463686) derivative | Not explicitly stated | -6.994 |
Data sourced from Hassan, B. A., et al. (2020). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 25(16), 3589.[1]
Experimental Protocols
The computational docking studies were performed to elucidate the binding modes and affinities of the synthesized Nicotinoylglycine derivatives against the active site of Penicillin-Binding Protein 3 (PBP3).
Molecular Docking Methodology
The molecular docking protocol was executed using industry-standard computational tools. The primary steps involved in the docking simulation are outlined below. The derivatives of Nicotinoylglycine exhibited docking values ranging from -9.597 to -17.891, with binding affinities between -4.781 and -7.152 kcal/mol.[1] Compound 4, a key hydrazide substitution, demonstrated a strong binding affinity of -5.315 kcal/mol and a docking score of -11.868.[1] This compound formed hydrogen bonds with key residues Ser448, Glu623, and Gln524 within the active site of PBP3.[1]
Caption: General workflow for computational molecular docking studies.
Signaling Pathway and Logical Relationships
The logical progression of a computational drug design and evaluation process, starting from the synthesis of compounds to their biological and in-silico evaluation, is depicted in the following diagram. This workflow illustrates how experimental synthesis is coupled with computational studies to predict and rationalize the biological activity of novel chemical entities.
Caption: Logical workflow from synthesis to lead identification.
References
Benchmarking the performance of N-p-Tosylglycine in various chemical transformations
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a reaction. N-p-Tosylglycine, a derivative of the simplest amino acid, glycine (B1666218), offers a unique set of properties due to its N-tosyl protecting group. This guide provides a comprehensive performance comparison of this compound in two key chemical transformations: the Ugi multicomponent reaction and peptide synthesis. Its performance is benchmarked against commonly used N-protected glycine alternatives, namely Boc-glycine and Fmoc-glycine, supported by available experimental data.
Performance in the Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity by combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis. The choice of the amino acid component significantly influences the reaction's efficiency and outcome.
Table 1: Performance Data in the Ugi Four-Component Reaction
| N-Protected Glycine | Aldehyde | Amine | Isocyanide | Solvent | Yield (%) | Reference |
| Boc-glycine | Benzaldehyde | Furfurylamine (B118560) | t-butylisocyanide | Methanol (B129727) | 66 | [1] |
| This compound | Benzaldehyde | Aniline | Cyclohexyl isocyanide | Methanol | Data Not Available | - |
Experimental Protocol: Ugi Reaction with Boc-Glycine
The following protocol describes the optimized Ugi reaction that yielded 66% of the product.[1]
Materials:
-
Furfurylamine (2M in methanol)
-
Benzaldehyde (2M in methanol)
-
Boc-glycine (2M in methanol)
-
t-butylisocyanide (2M in methanol)
-
Methanol
Procedure:
-
To a reaction vessel, add the following solutions in sequence:
-
120 µL of the imine solution (pre-formed from furfurylamine and benzaldehyde)
-
100 µL of Boc-glycine solution
-
100 µL of t-butylisocyanide solution
-
-
Add additional methanol to achieve a final concentration of 0.4 M.
-
Shake the reaction mixture for 16 hours at room temperature.
-
Filter the resulting precipitate and wash with methanol.
-
Dry the product under vacuum to determine the yield.
Caption: General workflow of the Ugi four-component reaction.
Performance in Peptide Synthesis
In peptide synthesis, the choice of the N-terminal protecting group is critical for preventing unwanted side reactions and ensuring high coupling efficiency. The most common strategies employ base-labile Fmoc (Fluorenylmethyloxycarbonyl) and acid-labile Boc (tert-Butoxycarbonyl) protecting groups. The tosyl group of this compound offers an alternative with distinct stability.
The tosyl group is known for its high stability, forming a robust sulfonamide linkage with the amine.[2] This stability can be advantageous in complex syntheses where other protecting groups might be labile. While comprehensive studies directly comparing the coupling efficiency of this compound with Fmoc-glycine and Boc-glycine are scarce, the established reliability of the tosyl group in protecting amines suggests it is a viable option, particularly in solid-phase peptide synthesis (SPPS).[3]
Table 2: Comparison of N-Terminal Protecting Groups in Peptide Synthesis
| Protecting Group | Deprotection Condition | Key Advantages | Potential Disadvantages |
| Tosyl (Ts) | Strongly acidic or reductive conditions | High stability; less prone to premature deprotection. | Harsh deprotection conditions may not be suitable for sensitive peptides. |
| Boc | Acidic (e.g., TFA) | Well-established; good solubility of protected amino acids. | Repetitive acid treatment can degrade sensitive residues. |
| Fmoc | Basic (e.g., Piperidine) | Mild deprotection; orthogonal to acid-labile side-chain protecting groups. | Can be susceptible to premature deprotection by basic side chains. |
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
The following is a general protocol for a manual Fmoc-based solid-phase peptide synthesis cycle.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine (B6355638) in N-Methyl-2-pyrrolidone (NMP)
-
NMP, Dichloromethane (DCM), Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 30 minutes to remove the Fmoc group. Wash the resin thoroughly with NMP.[4]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (1.5 equiv), HBTU (1.5 equiv), HOBt (1.5 equiv), and DIEA (2 equiv) in dry DMF. Add this solution to the resin and react for a specified time (e.g., 5 minutes with microwave irradiation or longer at room temperature).[4]
-
Washing: Wash the resin with DMF, NMP, and DCM to remove excess reagents and byproducts.[4]
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Caption: A simplified workflow of a solid-phase peptide synthesis cycle.
Conclusion
This compound presents a viable, albeit less commonly documented, alternative to Boc- and Fmoc-glycine in key chemical transformations. Its robust tosyl protecting group offers enhanced stability, which could be beneficial in specific synthetic contexts. However, the lack of direct, quantitative comparative data in the existing literature highlights a clear need for further research to fully elucidate its performance characteristics. The provided experimental protocols for reactions utilizing Boc- and Fmoc-glycine can serve as a foundation for designing such comparative studies. Future investigations should focus on systematically evaluating the yield, purity, reaction kinetics, and potential side reactions when this compound is employed in Ugi reactions and peptide synthesis, thereby providing the chemical community with a clearer understanding of its advantages and limitations.
References
- 1. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-p-Tosylglycine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of N-p-Tosylglycine, a compound commonly used in peptide synthesis.
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination. The following procedures are based on established safety data sheets and general best practices for laboratory chemical waste management.
Hazard Identification and Safety Data
Before handling this compound, it is essential to be aware of its specific hazards. This information is critical for risk assessment and the implementation of appropriate safety measures during disposal.
| Hazard Classification | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [1][2][3] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2][3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation | H335 | [2][3] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against eye irritation.
-
Respiratory Protection: In cases where dust may be generated, a dust mask or respirator should be used.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and compliance with regulations.
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste unless compatibility has been confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[4] Place the collected material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse the mouth with water.
-
In all cases of exposure, seek medical attention.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-p-Tosylglycine
For researchers, scientists, and drug development professionals, ensuring safety and precision in handling chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for N-p-Tosylglycine, a compound that requires careful handling due to its potential hazards.
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[2] | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield that meets ANSI Z87.1 standards. | To protect eyes from dust particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation.[1][3] |
| Body Protection | A lab coat worn over full-length clothing. An apron may be necessary for larger quantities. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a detailed, procedural guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Cover the work surface with disposable bench paper to contain any spills.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste containers are within the fume hood.
Weighing and Transfer
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Aliquoting: Carefully open the this compound container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. Avoid pouring the powder directly from the main container.
-
Container Sealing: Immediately and securely close the main container after aliquotting the desired amount.
-
Transfer to Reaction Vessel: Carefully transfer the weighed powder to the reaction vessel or solvent.
Post-Handling
-
Decontamination: Wipe down the spatula, weigh boat (if reusable), and any other contaminated surfaces with a damp cloth or paper towel within the fume hood. Dispose of cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Collect all solid waste, including excess this compound, contaminated weigh boats, gloves, bench paper, and cleaning materials, in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and the solvent used.
-
-
Disposal Method:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for this compound Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
